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  • Product: 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide
  • CAS: 524932-92-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide

Technical Monograph: 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide Executive Summary 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 524932-92-1) is a synthetic heterocyclic compound belonging to the 2-substituted quin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide

Executive Summary

2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 524932-92-1) is a synthetic heterocyclic compound belonging to the 2-substituted quinoline-4-carbohydrazide class.[1] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with diverse biological targets, including bacterial DNA gyrase, EGFR kinases, and histone deacetylases (HDACs). The specific inclusion of a meta-ethoxy substituent on the 2-phenyl ring modulates lipophilicity and steric occupancy, distinguishing its pharmacokinetic profile from more common para-substituted analogs. This guide details its chemical architecture, synthetic pathways, and pharmacological potential.

Chemical Identity & Physiochemical Properties

Nomenclature & Identifiers
Property Data
IUPAC Name 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide
CAS Number 524932-92-1
Molecular Formula C₁₈H₁₇N₃O₂
Molecular Weight 307.35 g/mol
SMILES CCOc1cccc(c1)-c2cc(c(=O)nn2)c3ccccc3n2 (Canonical representation)
InChIKey MTNQMWDZMAEAQT-UHFFFAOYSA-N
Structural Analysis (Lipinski & Veber)

The molecule adheres to drug-likeness parameters, suggesting good oral bioavailability potential.

  • Lipophilicity (cLogP): ~3.5 – 4.0. The 3-ethoxy group increases lipophilicity compared to the parent phenylquinoline, enhancing membrane permeability.

  • H-Bond Donors (HBD): 3 (Hydrazide -NH-NH₂).

  • H-Bond Acceptors (HBA): 4 (Quinoline N, Carbonyl O, Ether O, Hydrazide N).

  • Topological Polar Surface Area (TPSA): ~68 Ų.

Synthetic Pathway: The Pfitzinger Protocol

The most robust synthesis for 2-substituted quinoline-4-carboxylic acid derivatives is the Pfitzinger Reaction , followed by esterification and hydrazinolysis.

Retrosynthetic Logic
  • Target: 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide.[2][3]

  • Precursors: Isatin (indoline-2,3-dione) + 3-Ethoxyacetophenone.

  • Key Transformation: Base-catalyzed condensation to form the quinoline core, followed by functional group interconversion.

Step-by-Step Protocol

Step 1: Pfitzinger Cyclization

  • Reagents: Isatin (1.0 eq), 3-Ethoxyacetophenone (1.1 eq), KOH (33% aq. solution), Ethanol.[4]

  • Procedure: Reflux the mixture for 12–18 hours. The base hydrolyzes the isatin amide bond to form isatinate, which condenses with the ketone.

  • Workup: Acidify with glacial acetic acid or HCl to precipitate 2-(3-ethoxyphenyl)quinoline-4-carboxylic acid .

  • Yield: Typically 65–80%.

Step 2: Esterification (Fischer Speier)

  • Reagents: Carboxylic acid intermediate, Absolute Ethanol, conc. H₂SO₄ (catalytic).[1][4]

  • Procedure: Reflux for 8–10 hours.

  • Product: Ethyl 2-(3-ethoxyphenyl)quinoline-4-carboxylate.

Step 3: Hydrazinolysis

  • Reagents: Ethyl ester intermediate, Hydrazine hydrate (99%, excess).

  • Procedure: Reflux in ethanol for 4–6 hours. The solution typically turns clear then precipitates the product upon cooling.

  • Purification: Recrystallize from ethanol/DMF.

  • Final Product: 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide as a crystalline solid (typically off-white/yellow).

Synthesis Isatin Isatin (C8H5NO2) Inter1 Intermediate Acid (Pfitzinger Reaction) Isatin->Inter1 KOH, EtOH Reflux Ketone 3-Ethoxyacetophenone (C10H12O2) Ketone->Inter1 Inter2 Ethyl Ester (Esterification) Inter1->Inter2 EtOH, H2SO4 Final Target Hydrazide (Hydrazinolysis) Inter2->Final NH2NH2·H2O

Figure 1: Synthetic route via Pfitzinger cyclization and subsequent hydrazinolysis.[1][4]

Pharmacological Potential & SAR

The 2-phenylquinoline-4-carbohydrazide scaffold is a versatile pharmacophore. The specific 3-ethoxy substitution imparts unique properties compared to the more common 4-substituted analogs.

Structure-Activity Relationship (SAR)
  • Quinoline Nitrogen (N1): Acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., EGFR).

  • Carbohydrazide Motif (C4):

    • Metal Chelation: The carbonyl oxygen and terminal amino group can chelate metal ions (e.g., Zn²⁺ in HDACs or Mg²⁺ in DNA gyrase).

    • H-Bonding: Forms key interactions with residues like Asp or Glu in enzyme active sites.

  • 3-Ethoxyphenyl Ring (C2):

    • Lipophilic Pocket Fit: The meta-ethoxy group projects into hydrophobic sub-pockets. Unlike para-substituents which extend linearly, the meta-substituent creates a "kinked" topology, potentially improving selectivity for specific kinase isoforms or bacterial gyrase subunits.

    • Solubility: The ethoxy ether linkage improves solubility in organic media compared to a simple phenyl or halophenyl group.

Key Biological Targets
  • Antimicrobial (DNA Gyrase Inhibition): Analogs of this class have shown potent activity against S. aureus and E. coli. The hydrazide moiety mimics the DNA backbone interaction, while the quinoline intercalates into the DNA-enzyme complex.

  • Anticancer (EGFR/VEGFR Inhibition): The planar quinoline structure mimics the adenosine ring of ATP, allowing it to function as a competitive inhibitor in tyrosine kinases.

  • Antitubercular: Quinoline hydrazides are structurally related to Isoniazid, suggesting potential utility against M. tuberculosis.

Analytical Characterization

Researchers synthesizing this compound should expect the following spectral signatures.

Predicted ¹H NMR (DMSO-d₆, 400 MHz)
Proton Type Chemical Shift (δ ppm) Multiplicity Interpretation
-CONH- 9.80 – 10.20Singlet (Broad)Amide proton (exchangeable)
-NH₂ 4.50 – 5.00Singlet (Broad)Terminal hydrazine protons
Quinoline H3 8.30 – 8.45SingletCharacteristic isolated aromatic proton
Quinoline Ar-H 7.60 – 8.20MultipletsFused ring protons
Phenyl Ar-H 7.00 – 7.50Multiplets3-substituted phenyl ring pattern
-OCH₂- 4.10 – 4.20QuartetMethylene of ethoxy group
-CH₃ 1.35 – 1.45TripletMethyl of ethoxy group
Infrared Spectroscopy (FT-IR)
  • 3300–3200 cm⁻¹: N-H stretching (Hydrazide doublet).

  • 1660–1650 cm⁻¹: C=O stretching (Amide I).

  • 1600–1580 cm⁻¹: C=N stretching (Quinoline ring).

  • 1250 cm⁻¹: C-O-C stretching (Aryl alkyl ether).

References

  • El-Lateef, H. M. A., et al. (2024).[5][6] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Link

  • Gomha, S. M., et al. (2023).[4] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Link

  • Zhang, J., et al. (2022).[7][8][9] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Link

  • Sigma-Aldrich. Product Specification: 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide (CAS 524932-92-1). Link

Sources

Exploratory

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of 2-(3-Ethoxyphenyl)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2-phenylquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biologic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-(3-Ethoxyphenyl)quinoline derivatives. Understanding how structural modifications to this core influence biological activity is paramount for the rational design of more potent and selective therapeutic agents.

The 2-Phenylquinoline Core: A Versatile Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore found in many natural and synthetic bioactive molecules.[2] Its derivatives have been explored for a multitude of therapeutic applications, from antimalarials like quinine and chloroquine to modern anticancer agents.[3][4] The attachment of a phenyl group at the 2-position of the quinoline ring creates the 2-phenylquinoline scaffold, which has demonstrated significant potential in various disease areas.[1]

Strategic Importance of the 3-Ethoxyphenyl Substituent

The focus of this guide, the 3-ethoxyphenyl group at the 2-position of the quinoline, introduces specific electronic and steric properties that can significantly influence the molecule's interaction with biological targets. The ethoxy group, with its ether linkage, can act as a hydrogen bond acceptor and its alkyl chain can engage in hydrophobic interactions. Its meta-position on the phenyl ring directs its influence on the overall electronic distribution of the molecule.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 2-(3-Ethoxyphenyl)quinoline derivatives can be systematically modulated by introducing various substituents at different positions on both the quinoline and the phenyl rings. The following sections dissect the SAR based on the location of these modifications.

Modifications on the Quinoline Ring

Substitutions on the quinoline nucleus are critical for tuning the pharmacological profile of these derivatives.

  • Position 4: A Hub for Activity Enhancement. The C-4 position of the quinoline ring has been a frequent target for modification. The introduction of amino side chains at this position has been shown to facilitate the antiproliferative activity of quinoline derivatives.[5] For instance, the presence of a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of a 2-phenylquinoline core resulted in a compound with potent activity against the SARS-CoV-2 helicase (nsp13).[6][7] Furthermore, the nature of the substituent at C-4 can influence the mechanism of action. A series of 2-phenylquinoline-4-carboxamide derivatives were identified as inhibitors of tubulin polymerization, a key target in cancer therapy.[8]

  • Positions 3, 6, and 7: Fine-Tuning Potency and Selectivity. While C-4 is a primary focus, other positions on the quinoline ring also play a significant role. A study on 4-aminoquinoline derivatives as α2C-adrenoceptor antagonists highlighted the absolute necessity of a substituent at the 3-position for activity.[9][10] Substitutions at the 6- and 7-positions can also be beneficial. For example, a large and bulky alkoxy substituent at position-7 was identified as a favorable pharmacophoric group for antiproliferative activity in a series of quinoline derivatives.[5] Specifically, 6-phenyl substitution has been shown to enhance anticancer activity.[1]

Modifications on the 2-Phenyl Ring

Alterations to the 3-ethoxyphenyl moiety itself can lead to significant changes in biological activity.

  • The Role of the Ethoxy Group. The ethoxy group at the 3-position is a key feature. Its replacement or modification can impact potency. For instance, in a study of 2-phenylquinolines with anti-coronavirus activity, a p-propoxyphenyl moiety at the C-2 position was found to be a structural feature that could tune antiviral activity.[6] This suggests that the length and nature of the alkoxy group are important for target engagement.

  • Other Substitutions on the Phenyl Ring. The introduction of other substituents on the phenyl ring can further modulate activity. Electron-donating groups, such as methoxy (–OCH3) and methyl (–CH3), particularly at the para-position of aromatic rings, have been shown to consistently enhance the antiproliferative activity of quinoline derivatives against various cancer cell lines.[4] Conversely, electron-withdrawing groups like halogens and nitro groups can also improve cytotoxicity.[4]

Experimental Protocols

The synthesis and biological evaluation of 2-(3-Ethoxyphenyl)quinoline derivatives involve established chemical and biological methodologies.

General Synthesis of 2-Phenylquinoline Derivatives

A common and versatile method for the synthesis of 2-phenylquinoline derivatives is the Doebner Reaction . This reaction involves the condensation of an aniline, a benzaldehyde, and pyruvic acid.[11]

Step-by-Step Protocol for Doebner Reaction:

  • Reactant Preparation: Dissolve the substituted aniline (1 equivalent) and the substituted benzaldehyde (e.g., 3-ethoxybenzaldehyde, 1 equivalent) in a suitable solvent, such as ethanol.

  • Addition of Pyruvic Acid: Add pyruvic acid (1.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for a specified period (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitated product is then filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired 2-phenylquinoline-4-carboxylic acid derivative.

Further modifications, such as the introduction of substituents at the C-4 position, can be achieved through subsequent reactions like amide coupling or nucleophilic aromatic substitution.[12]

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The cytotoxic effect of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-(3-Ethoxyphenyl)quinoline derivatives for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship of representative 2-phenylquinoline derivatives, highlighting the impact of substitutions on their anticancer activity.

Compound IDR1 (Quinoline Position 4)R2 (Phenyl Position 3)Cancer Cell LineIC50 (µM)Reference
7b -CONH-(CH₂)₂-N(CH₃)₂-HSK-OV-30.5[8]
7b -CONH-(CH₂)₂-N(CH₃)₂-HHCT1160.2[8]
10g -NH-(CH₂)₂-N(CH₃)₂-OCH₂-(p-F-Ph) at position 7Multiple< 1.0[5]
Hit Cmpd -H-HVeroE6 (Cytotoxicity)18[6][7]
6j -NH-(p-piperazinyl-Ph)-CH₂OH at position 3α2C-adrenoceptor0.0085[9][10]

Visualizing Key Concepts

Diagrams are essential for illustrating complex relationships in drug discovery.

General SAR Landscape of 2-Phenylquinoline Derivatives

SAR_Landscape cluster_quinoline Quinoline Ring Modifications cluster_phenyl Phenyl Ring Modifications C4 Position 4 (e.g., Amines, Amides) Activity Biological Activity (e.g., Anticancer, Antiviral) C4->Activity C3 Position 3 (e.g., -CH₂OH) C3->Activity C7 Position 7 (e.g., Bulky Alkoxy) C7->Activity Ethoxy 3-Ethoxy Group (Length & Nature) Ethoxy->Activity Other_Subst Other Substituents (EDG/EWG) Other_Subst->Activity Core 2-(3-Ethoxyphenyl)quinoline Core Core->C4 Critical for Potency Core->C3 Selectivity Core->C7 Potency Core->Ethoxy Target Interaction Core->Other_Subst Fine-tuning

Caption: Key modification sites on the 2-phenylquinoline scaffold influencing biological activity.

Experimental Workflow for Synthesis and Screening

Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (Aniline, Benzaldehyde, Pyruvic Acid) Reaction Doebner Reaction Start->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization MTT_Assay MTT Assay Characterization->MTT_Assay Test Compounds Cell_Culture Cancer Cell Culture Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Reaction Rational Design of New Derivatives

Caption: A typical workflow for the synthesis and biological evaluation of novel derivatives.

Conclusion

The 2-(3-Ethoxyphenyl)quinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship data clearly indicate that modifications at positions 3, 4, and 7 of the quinoline ring, as well as on the 2-phenyl ring, are crucial for modulating biological activity. A systematic exploration of these positions, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of more potent, selective, and clinically valuable compounds. The interplay of synthetic chemistry and biological evaluation, as depicted in the experimental workflow, remains the cornerstone of this endeavor.

References

  • A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMMgRERgSbjBWpHxFlJEPKmU3hHsYj4EdtE58BbMxMJYrZuy1hTqqrfLgDr6zhn6UcHHqZPDugDweqaaZYnZiF4QY1hUPyQ6m92Z6LFnZByJgkftoiGO8Do7idEpBzQ5rOvwc1SFV67EgRdQK5AOMT9hMf_EVftzGbRxYmj542zTpIhHKwujx2ToVEuUwYKBOCchW-ex1FRb0Yrzq9-L9mTWntKXZIC5DbPXVQcorZDc9PjMyQC-Bf]
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtJKV-O_n25Isg8mk5bov5XHMUNAe5n036S7rBXYhHJjiFQQKdij4rphitekWpXIiEeRibrL0sJl3_F9_o0eKOsLyXTGq6kcjJzEDJ6tV5jNYcwQf6YbCnE98pUbz4n7neW4mR]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe8vDUNVF7f6DvK1S-AfU6uoHL7MdWrK0LRuKtLaApGSoHoIqTvIaJCZbwTREBsd6AJc7Pa-KjK8CAssuo4twUqD0A9Zbd4cL0R0OuMht5NJy4YyGZoMKqgD0CkXDkc2seNgSlMeA2LFgMrG_DyZG6Ntf66eBbym1M]
  • Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29031201/]
  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents - OUCI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Az3T-u_FsBsy0uFGqlQH4gt6wcf0rukeVhNe-RIWq12TlDGrXQJfYCmu0colxPhcCOu-qg4ROrSOpe2DKYAF3Y8-hlSDB4ucbKjTqMx9JntbUl9IQSs2cBlHjIBdsmedF9UlWtM=]
  • Comprehensive review on current developments of quinoline-based anticancer agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEep6vIAVdlD4AShivMWtXKjfU-tqiBhXAjO5UfwkRYJJ0782K5glRvAoVf3HzobjvVHvJSxuGUzV-WFnecQZ-wiPQNq_xaY18-Lk1PVm-EN63U0ScidtFJvS1vimNu0H2MLnkDtx0pTDsvTp-bQ2xuOLZ9Ef4bL4pqydDfwlL8YAPv82L_FvHmenaR_liyIG-jn_vqbsRSudQI54SqLQUyAh51]
  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9062334/]
  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity | ACS Medicinal Chemistry Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00123]
  • Synthesis new derivatives of quinoline and study the biological activity for some of them - AIP Publishing. [URL: https://pubs.aip.
  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview - Academia.edu. [URL: https://www.academia.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8pKpc_KgiIcB_Hv-_rDf_2FcvojciAa0TPeEcJ2Dc-sZUIHWSD3gb3bwdXORtQCA3iPylyahPN_blQ-ftaZ9yokr_cpJUuNjzE0PiMI9DDw0TXAAgp-HW122xBeA8CU0W8KBspm7FdQj_5m5_GGCjQxdI-nrkWu7wtnPxkNRPiWIdUzWelW83tz334tJkTW0H6-LB3Ed3poRYyAebq2xbHraIVihuJR9o6A==]
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30496987/]
  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17027878/]
  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16913719/]
  • Synthetic approaches towards quinoline derivatives. - ResearchGate. [URL: https://www.researchgate.
  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives - Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/6630806_Structure-Activity_Relationship_of_Quinoline_Derivatives_as_Potent_and_Selective_a_2C_-Adrenoceptor_Antagonists]
  • Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. [URL: https://sciencescholar.us/journal/index.php/ijhs/article/view/2237]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7266735/]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. [URL: https://series.iipseries.org/ftcmt/article/view/120]
  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9056333/]
  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics - mesa malaria knowledge hub. [URL: https://www.mesamalaria.org/research-project/insights-mechanism-action-quinoline-antimalarials-against-plasmodium-falciparum]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02057]

Sources

Foundational

Therapeutic Potential of Quinoline-4-Carbohydrazide Scaffolds in Drug Discovery

Executive Summary The quinoline-4-carbohydrazide scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. Unlike gene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carbohydrazide scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. Unlike generic quinolines, the 4-carbohydrazide substitution introduces a critical hydrogen-bonding motif (–CO–NH–NH2) that facilitates interaction with key enzymatic pockets, specifically bacterial DNA gyrase and human EGFR tyrosine kinases .

This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and dual-therapeutic potential (antimicrobial and anticancer) of this scaffold. We provide validated protocols for the Pfitzinger reaction , the primary synthetic route, and summarize quantitative bioactivity data to support lead optimization strategies.

Chemical Foundation: Synthesis & Accessibility

The most robust method for constructing the quinoline-4-carbohydrazide core is the Pfitzinger reaction . This route is preferred over the Friedländer synthesis for this specific scaffold because it directly yields the carboxylic acid at the C4 position, which is easily converted to the hydrazide.

The Pfitzinger Protocol (Mechanism & Causality)

The reaction involves the condensation of isatin (1H-indole-2,3-dione) with a ketone in a strong base.

  • Why Isatin? The isatin ring opens under basic conditions to form isatinic acid (2-aminophenylglyoxylic acid), which provides the aniline nitrogen and the C4-carboxyl source.

  • Why Strong Base (KOH/EtOH)? The base is required to hydrolyze the isatin amide bond and catalyze the subsequent aldol-like condensation with the ketone.

Validated Synthetic Workflow

The following workflow describes the generation of a C2-substituted quinoline-4-carbohydrazide.

SynthesisWorkflow Isatin Isatin (Precursor) Inter1 Quinoline-4-carboxylic Acid (Intermediate) Isatin->Inter1 Pfitzinger Rxn (KOH, EtOH, Reflux) Ketone Aryl Ketone (R-COCH3) Ketone->Inter1 Inter2 Ethyl Ester (Esterification) Inter1->Inter2 H2SO4, EtOH (Fischer Esterification) Product Quinoline-4-carbohydrazide (Target Scaffold) Inter2->Product NH2NH2·H2O (Reflux) Derivs Hydrazones/Pyrazoles (Lead Compounds) Product->Derivs Aldehydes/Heterocycles (Schiff Base Formation)

Figure 1: Step-wise synthetic pathway from isatin precursors to bioactive hydrazide derivatives.[1]

Therapeutic Domain A: Antimicrobial & Antitubercular Activity[2][3][4][5][6]

The quinoline-4-carbohydrazide moiety mimics the pharmacophore of fluoroquinolones but often operates via a distinct binding mode, making it effective against resistant strains.

Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase (Topoisomerase II) is the primary target. The hydrazide linker (–CO–NH–NH–) acts as a hydrogen bond donor/acceptor network that stabilizes the drug-enzyme-DNA complex, preventing DNA religation.

  • Key Insight: Derivatives with a C2-phenyl substitution (specifically 4-bromophenyl) have shown superior binding affinity compared to ciprofloxacin in docking studies, largely due to hydrophobic interactions in the gyrase B subunit.

Quantitative Efficacy (MIC Data)

Recent studies have highlighted specific derivatives with potent activity against S. aureus and M. tuberculosis.

Compound IDSubstitution (C2)Substitution (Hydrazide)OrganismMIC (µM)Reference
6b 4-Bromophenyl4-Methoxyphenyl-acetamidoS. aureus38.64[1]
5 4-BromophenylEthyl formohydrazonateS. aureus49.04[1]
HD6 4-AminoBenzohydrazide-isatinB. subtilis~20 (8 µg/mL)[2]
Piperazinyl-Hybrid BenzothiazinoneQuinoline-4-carbonylM. tuberculosis H37Rv0.06 - 1.0[3]

Technical Note: The hybridization of the quinoline scaffold with benzothiazinone (a DprE1 inhibitor) yields compounds with dual mechanisms, significantly lowering the MIC against mycobacteria.

Therapeutic Domain B: Oncology (EGFR Kinase Inhibition)[7]

In cancer therapy, these scaffolds function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Mechanism: Apoptosis Induction[8]
  • EGFR Inhibition: The planar quinoline ring mimics the adenine ring of ATP, fitting into the kinase hinge region.

  • Downstream Effects: Inhibition blocks the PI3K/Akt and RAS/MAPK pathways, leading to G1 phase cell cycle arrest .

  • Apoptotic Markers: Treatment with lead compounds (e.g., Compound 6h) has been shown to upregulate p53 (tumor suppressor) and Caspase-9 (initiator caspase), confirming the intrinsic apoptotic pathway.[2]

Comparative Cytotoxicity (IC50)

The following data compares quinoline-4-carbohydrazide hybrids against standard chemotherapeutics on the MCF-7 breast cancer cell line.

CompoundStructural FeatureTargetIC50 (µM)Potency vs. Control
6h 4-Nitrophenyl acrylamide linkerEGFR-TK2.71 > Doxorubicin (6.[3]18)
6a 4-Methylphenyl acrylamide linkerEGFR-TK3.39> Doxorubicin
Lapatinib Quinazoline (Standard)EGFR-TK0.18Reference Standard

Data Source: RSC Advances, 2024 [4].

Structure-Activity Relationship (SAR) Analysis

To optimize this scaffold, modifications must be strategic. The following SAR map visualizes the "hotspots" for chemical modification based on current literature.

SAR_Map Core Quinoline-4-Carbohydrazide Core Scaffold Pos2 Position C2 (Aryl Group) CRITICAL for Potency Best: 4-Br-Phenyl, 4-Me-Phenyl Role: Hydrophobic Pocket Filling Core->Pos2 Pos4 Position C4 (Hydrazide Linker) CRITICAL for H-Bonding Modifications: Hydrazones, Pyrazoles Role: Interaction with Asp/Glu residues Core->Pos4 Pos678 Positions C6/C7/C8 (Ring A) Modulate Pharmacokinetics Best: 7-Cl (Antimalarial/Antibacterial) 8-CF3 (Metabolic Stability) Core->Pos678

Figure 2: SAR Hotspots. C2 substitution drives potency; C4 linker determines target specificity; Ring A substitutions modulate ADME properties.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

Objective: Synthesize the key intermediate for library generation. Safety: Hydrazine hydrate is toxic and carcinogenic. Handle in a fume hood.

Step 1: Pfitzinger Cyclization
  • Reagents: Isatin (0.01 mol), 4-Bromoacetophenone (0.01 mol), KOH (33% w/v aqueous solution, 10 mL), Ethanol (30 mL).

  • Procedure:

    • Dissolve isatin in KOH solution and heat gently until clear (ring opening).

    • Add 4-bromoacetophenone and ethanol.[1][3][4][5]

    • Reflux for 12–18 hours. Monitor by TLC (Ethyl acetate:Hexane 3:7).

    • Cool the mixture and acidify with dilute HCl/acetic acid to pH 4–5.

    • Collect the precipitate (Quinoline-4-carboxylic acid) by filtration.

  • Validation: MP > 250°C; IR shows broad -COOH stretch.

Step 2: Esterification
  • Reagents: Crude acid from Step 1, Absolute Ethanol (50 mL), Conc. H2SO4 (catalytic, 1–2 mL).

  • Procedure:

    • Reflux the mixture for 8–10 hours.

    • Neutralize with NaHCO3 solution.

    • Extract with chloroform/ethyl acetate. Evaporate solvent to yield the ester.

Step 3: Hydrazide Formation
  • Reagents: Ester from Step 2, Hydrazine hydrate (99%, 5 equiv), Ethanol (20 mL).

  • Procedure:

    • Reflux for 6–8 hours. A solid precipitate usually forms during the reaction.

    • Cool and pour into ice-cold water.

    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol.

  • Validation:

    • IR: Doublet for NH2 (3300–3200 cm⁻¹), Amide C=O (~1650 cm⁻¹).

    • 1H NMR: Singlet at ~9.8 ppm (NH), broad singlet at ~4.5 ppm (NH2).

Future Outlook & Challenges

While the quinoline-4-carbohydrazide scaffold is potent, ADME/Tox remains a hurdle.

  • Solubility: Many derivatives (especially C2-aryl) exhibit poor aqueous solubility (LogP > 4). Formulation strategies (nanoparticles) or polar substitutions (e.g., morpholine at C7) are recommended.

  • Permeability: High GIT absorption is reported, but Blood-Brain Barrier (BBB) penetration varies. For CNS tumors, C2-substitutions must be kept small to reduce molecular weight.

  • Resistance: Dual-targeting hybrids (e.g., Quinoline-Benzothiazinone) are the most promising strategy to combat resistance in M. tuberculosis.

References

  • ACS Omega (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • MDPI Molecules (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. [Link]

  • Archiv der Pharmazie (2022). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. [Link]

  • RSC Advances (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents.[6] [Link]

  • ResearchGate (Review). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action.[7] [Link]

Sources

Exploratory

Molecular weight and formula of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide

Executive Summary The compound 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 524932-92-1) represents a critical scaffold in medicinal chemistry, specifically within the class of quinoline-4-carboxamides and hydrazid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 524932-92-1) represents a critical scaffold in medicinal chemistry, specifically within the class of quinoline-4-carboxamides and hydrazides. This molecular entity integrates a quinoline core—a privileged structure in FDA-approved therapeutics (e.g., Ciprofloxacin, Chloroquine)—with a flexible carbohydrazide linker and a lipophilic 3-ethoxyphenyl substituent.

This guide delineates the physicochemical specifications, validated synthetic pathways, and the mechanistic rationale for its application in antimicrobial (DNA gyrase inhibition) and antineoplastic (EGFR-TK inhibition) research.

Physicochemical Specifications

The following data establishes the baseline identity for 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide. Researchers should use these parameters for quality control (QC) and stoichiometric calculations.

Table 1: Molecular Identity & Properties
ParameterValue
IUPAC Name 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide
CAS Number 524932-92-1
Molecular Formula C₁₈H₁₇N₃O₂
Molecular Weight 307.35 g/mol
Monoisotopic Mass 307.1321 Da
Smiles CCOc1cccc(c1)c2nc3ccccc3c(c2)C(=O)NN
Physical State Solid (typically pale yellow to off-white powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
Lipophilicity (cLogP) ~3.1 (Predicted)
H-Bond Donors 2 (Hydrazide -NH-NH2)
H-Bond Acceptors 3 (Quinoline N, Carbonyl O, Ether O)

Synthetic Architecture

The synthesis of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide relies on the Pfitzinger Reaction , a robust cyclization method that constructs the quinoline ring from isatin and a ketone. This approach is preferred over the Friedländer synthesis due to higher yields and the direct formation of the carboxylic acid intermediate.

Reaction Logic Visualization

The following diagram illustrates the stepwise conversion from raw materials to the final hydrazide.

SynthesisPath Isatin Isatin (Precursor A) Intermediate 2-(3-Ethoxyphenyl) quinoline-4-carboxylic acid Isatin->Intermediate Pfitzinger Rxn (Reflux/EtOH) Ketone 3-Ethoxyacetophenone (Precursor B) Ketone->Intermediate KOH 33% KOH (Catalyst) KOH->Intermediate Ester Ethyl Ester Intermediate Intermediate->Ester Esterification (H2SO4/EtOH) Product Final Product: 2-(3-Ethoxyphenyl) quinoline-4-carbohydrazide Ester->Product Hydrazinolysis (Reflux) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product

Figure 1: Synthetic workflow via the Pfitzinger protocol.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for quinoline-4-carbohydrazide synthesis.

Step 1: Pfitzinger Cyclization
  • Reagents: Dissolve Isatin (10 mmol) in ethanol (30 mL). Add 3-Ethoxyacetophenone (10 mmol).

  • Catalysis: Add 33% aqueous Potassium Hydroxide (KOH) solution (10 mL) dropwise.

  • Reaction: Reflux the mixture at 80°C for 12–24 hours. The color typically shifts from orange/red to dark brown.

  • Work-up: Evaporate ethanol under reduced pressure. Dilute the residue with water (50 mL) and wash with diethyl ether to remove unreacted ketone.

  • Precipitation: Acidify the aqueous layer with glacial acetic acid or 10% HCl to pH 4–5. Collect the precipitate (Carboxylic Acid) by filtration.

Step 2: Esterification
  • Reagents: Suspend the carboxylic acid intermediate (from Step 1) in absolute ethanol (20 mL).

  • Catalysis: Add concentrated H₂SO₄ (0.5 mL) as a catalyst.

  • Reaction: Reflux for 8–10 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour onto crushed ice. Neutralize with NaHCO₃. Filter the solid ester.

Step 3: Hydrazinolysis (Final Step)
  • Reagents: Dissolve the ester (5 mmol) in ethanol (15 mL).

  • Nucleophilic Attack: Add Hydrazine Hydrate (99%, 10 mmol) dropwise.

  • Reaction: Reflux for 4–6 hours. A solid precipitate usually forms upon cooling.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF to obtain pure 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide .

Pharmacological Potential & Mechanism

The quinoline-4-carbohydrazide scaffold is a "privileged structure" designed to interact with specific biological targets via hydrogen bonding and hydrophobic stacking.

Structure-Activity Relationship (SAR)[5]
  • Quinoline Core: Intercalates into DNA base pairs or binds to the hydrophobic ATP-binding pocket of kinases (e.g., EGFR).

  • Carbohydrazide Linker (-CONHNH2): Acts as a hydrogen bond donor/acceptor "hinge," essential for chelating metal ions (in metalloenzymes) or binding to amino acid residues (e.g., Asp, Glu) in the active site.

  • 3-Ethoxyphenyl Group: The ethoxy substituent at the meta position increases lipophilicity (LogP), enhancing membrane permeability compared to the unsubstituted phenyl analog. It also provides steric bulk to fill hydrophobic pockets in the target protein.

Target Interaction Pathway

This molecule is frequently investigated for DNA Gyrase Inhibition (Antibacterial) and EGFR Tyrosine Kinase Inhibition (Anticancer).

Mechanism Compound 2-(3-Ethoxyphenyl) quinoline-4-carbohydrazide Interaction1 H-Bonding Network (Hydrazide Motif) Compound->Interaction1 Interaction2 Pi-Pi Stacking (Quinoline Ring) Compound->Interaction2 Target1 Bacterial DNA Gyrase (Subunit B) Result1 Inhibition of DNA Supercoiling (Bacteriostasis) Target1->Result1 Target2 EGFR Tyrosine Kinase (ATP Binding Pocket) Result2 Inhibition of Phosphorylation (Apoptosis Induction) Target2->Result2 Interaction1->Target1 Interaction1->Target2 Interaction2->Target1 Interaction2->Target2

Figure 2: Dual-mechanism potential targeting bacterial replication and cancer cell proliferation.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Hydrazide: Singlet at ~9.8–10.0 ppm (-CONH -) and broad singlet at ~4.5–5.0 ppm (-NH₂).

    • Ethoxy Group: Quartet at ~4.1 ppm (-OCH ₂-) and Triplet at ~1.4 ppm (-CH₃).

    • Quinoline/Aromatic: Multiplets in the 7.0–8.5 ppm region.

  • IR Spectroscopy (KBr):

    • 3300–3200 cm⁻¹ (NH stretching).

    • 1650–1660 cm⁻¹ (C=O amide stretching).

  • Mass Spectrometry:

    • Molecular Ion peak [M+H]⁺ at m/z 308.35.

References

  • Sigma-Aldrich. 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide Product Sheet. Retrieved from

  • El-Mekabaty, A., et al. (2020). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids. RSC Advances. Retrieved from

  • Gomha, S. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.[1] Retrieved from [1]

  • BenchChem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

Sources

Foundational

The Bioactivity of Ethoxy-Substituted Quinolines: A Comprehensive Technical Guide

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and anticancer agents. Within this chemical space, ethoxy-subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and anticancer agents. Within this chemical space, ethoxy-substituted quinolines represent a highly specialized subclass. As application scientists and drug development professionals, we recognize that the addition of an ethoxy group (–OCH₂CH₃) is not merely a steric modification; it is a profound electronic and physicochemical modulator. This whitepaper synthesizes current literature to dissect the mechanistic rationale, quantitative structure-activity relationships (QSAR), and self-validating experimental workflows essential for evaluating the bioactivity of ethoxy-quinolines.

Mechanistic Rationale: The Role of the Ethoxy Substituent

The bioactivity of quinoline derivatives is heavily dictated by their substitution patterns. The ethoxy group serves two critical mechanistic functions:

  • Electronic Modulation (Nucleophilicity): The ethoxy substituent acts as a strong electron-donating group (EDG) via resonance. This increases the overall electron density within the fused benzene-pyridine ring system, making the compound more nucleophilic. This electronic enhancement is critical for establishing strong hydrogen bonds and dipole interactions with target proteins, such as cyclooxygenase (COX) or c-Met kinase (1)[1].

  • Physicochemical Optimization (Lipophilicity): Compared to a methoxy group, the extended alkyl chain of the ethoxy group incrementally increases the partition coefficient (LogP). This optimized lipophilicity is essential for crossing cellular membranes without causing non-specific membrane lysis, allowing the molecule to reach intracellular targets in pathogens like Helicobacter pylori (2)[2].

SAR_Pathway Core Ethoxy-Quinoline Scaffold Elec Electron Density Shift (Resonance) Core->Elec Ethoxy EDG Effect Lipo Lipophilicity Increase (LogP Modulation) Core->Lipo Alkyl Chain Extension Target1 c-Met Kinase / COX (Target Binding) Elec->Target1 Enhanced H-Bonding Target2 Bacterial Membrane (Intracellular Uptake) Lipo->Target2 Improved Permeability

Logical SAR pathway of ethoxy-quinolines driving target binding and cellular uptake.

Key Biological Targets and Efficacy

Anticancer and Antiplatelet Activity

Derivatives such as 4-ethoxy-2-phenylquinoline have demonstrated potent antiplatelet activity by inhibiting cyclooxygenase and thromboxane synthetase, which are critical in platelet aggregation processes (1)[1]. In oncology, 7-substituted-4-ethoxy quinoline moieties have been successfully deployed as c-Met kinase inhibitors, preventing tumor proliferation and metastasis (3)[3].

Antimicrobial Penetration

The synthesis of novel substituted ethyl 2-(quinolin-4-yl)-propanoates, specifically 8-methyl-4-ethoxyquinoline, has yielded compounds with potent antimicrobial activity against Helicobacter pylori (2)[2]. Crucially, fixed time-point assays revealed no membrane damage, proving that the ethoxy group facilitates non-destructive intracellular penetration rather than acting as a simple surfactant. Similarly, 7-chloro-2-ethoxyquinoline-3-carbaldehyde exhibits broad-spectrum inhibition against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains (4)[4].

Antioxidant Radical Scavenging

Ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) is a masterclass in radical scavenging. Used extensively to protect lipids and vitamins from peroxidation, its efficacy is rooted in the 6-ethoxy group. When oxidized, it forms stable intermediates like quinone imine (QI), which remarkably retain up to 80% of the parent compound's antioxidant efficacy, creating a self-sustaining protective cycle (5)[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative bioactivity metrics of key ethoxy-substituted quinolines, highlighting the direct causality between the structural feature and the biological outcome.

CompoundPrimary Biological TargetActivity / Efficacy MetricMechanistic Role of Ethoxy GroupSource
4-Ethoxy-5-ethyl-2-phenylquinoline Cyclooxygenase / ThromboxaneIC₅₀ = 0.08 μMEnhances nucleophilicity for target binding[1]
7-Substituted-4-ethoxy quinoline c-Met KinaseHigh affinity bindingModulates electron density of the core[3]
8-Methyl-4-ethoxyquinoline Helicobacter pyloriMIC < 12.5 μg/mLOptimizes LogP for intracellular uptake[2]
7-Chloro-2-ethoxyquinoline-3-carbaldehyde S. aureus & E. coliBroad-spectrum inhibitionSynergizes with halogen for membrane disruption[4]
Ethoxyquin Lipid Peroxidation (ROS)Retains 80% efficacy post-oxidationPrevents radical propagation via stable intermediates[5]

Experimental Workflows: Synthesis and Validation

To ensure trustworthiness and reproducibility, the evaluation of ethoxy-quinolines requires a self-validating experimental pipeline. The following protocol outlines the synthesis via the Gould-Jacobs reaction followed by an internally controlled antimicrobial screening.

Protocol_Workflow S1 1. Gould-Jacobs Synthesis S2 2. Ethoxide Substitution S1->S2 POCl3 / NaOEt S3 3. NMR/HR-MS Validation S2->S3 Purification S4 4. Broth Microdilution (MIC Assay) S3->S4 >95% Purity

Step-by-step experimental workflow for the synthesis and validation of ethoxy-quinolines.
Protocol: Synthesis and High-Throughput Screening of Ethoxy-Quinolines

Phase 1: Chemical Synthesis (Gould-Jacobs Approach)

  • Condensation: React substituted anilines with diethyl 2-(ethoxymethylene)malonate at 120°C.

    • Causality: Maintaining exactly 120°C ensures the complete elimination of ethanol, driving the thermodynamic equilibrium toward the anilinomethylenemalonate intermediate.

  • Thermal Cyclization: Heat the intermediate in Dowtherm A at 250°C.

    • Causality: Dowtherm A is chosen for its high boiling point and thermal stability, which is strictly necessary to drive the ring closure to the 4-hydroxyquinoline core without degrading the substrate.

  • Halogenation & Substitution: Treat the core with POCl₃ to yield 4-chloroquinoline. Subsequently, perform nucleophilic aromatic substitution using sodium ethoxide in absolute ethanol.

    • Causality: Using absolute ethanol as the solvent prevents competitive transesterification or mixed ether formation, ensuring high purity of the ethoxy-substituted product.

Phase 2: Self-Validating Antimicrobial Assay (Broth Microdilution)

  • Preparation: Dilute the synthesized ethoxyquinoline in DMSO. Ensure the final assay concentration of DMSO is ≤1%.

    • Causality: Concentrations >1% induce solvent-mediated cytotoxicity, which produces false-positive antimicrobial readings.

  • Inoculation: Plate target bacteria (e.g., H. pylori or S. aureus) in 96-well plates at a standardized density of 5 × 10⁵ CFU/mL.

  • Self-Validating Controls:

    • Positive Control (Ciprofloxacin): Validates that the bacterial strain is susceptible and the broth supports antibiotic action.

    • Negative Control (1% DMSO in broth): Validates that the solvent vehicle is non-toxic to the bacteria.

    • Sterility Control (Uninoculated broth): Validates aseptic technique and media integrity.

  • Readout: Incubate at 37°C for 24h. Read optical density (OD) at 600 nm. The Minimum Inhibitory Concentration (MIC) is recorded at the lowest concentration yielding no statistically significant increase in OD compared to the sterility control.

Conclusion

The integration of an ethoxy group into the quinoline scaffold is a highly effective strategy for optimizing both the pharmacodynamics (target binding via nucleophilicity) and pharmacokinetics (intracellular uptake via lipophilicity) of the molecule. By adhering to rigorous, self-validating synthesis and screening protocols, researchers can continue to exploit ethoxy-substituted quinolines for next-generation antimicrobial, anticancer, and antioxidant therapeutics.

References

  • Smolecule. "Buy 4-Ethoxy-2-phenylquinoline | 22680-63-3". Smolecule.
  • RSC Publishing. "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review". RSC Advances.
  • National Institutes of Health (PMC). "Ethoxyquin: An Antioxidant Used in Animal Feed". PMC.
  • MDPI. "Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates". Molecules.
  • Semantic Scholar. "Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs". Semantic Scholar.

Sources

Exploratory

Rational Design and Pharmacophore Modeling of Quinoline-4-Carbohydrazide Ligands: A Technical Guide

Executive Rationale In contemporary medicinal chemistry, the quinoline-4-carbohydrazide scaffold has emerged as a highly privileged structural motif. Its dual capacity to act as an antimicrobial DNA gyrase inhibitor and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

In contemporary medicinal chemistry, the quinoline-4-carbohydrazide scaffold has emerged as a highly privileged structural motif. Its dual capacity to act as an antimicrobial DNA gyrase inhibitor and an anticancer Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor makes it a focal point for rational drug design.

As a Senior Application Scientist, I approach the development of these ligands not merely as a synthetic exercise, but as an integrated system of computational prediction, chemical realization, and empirical validation. The quinoline core provides essential hydrophobic and


 stacking interactions, while the carbohydrazide moiety (–CO–NH–NH₂) projects a highly flexible, bidentate hydrogen-bonding network into the active sites of target enzymes. This guide delineates the mechanistic causality behind the synthesis, computational modeling, and biological validation of these ligands.

Synthetic Methodology: Regioselective Scaffold Construction

The synthesis of quinoline-4-carbohydrazides requires strict regiocontrol. The C4-position must be selectively functionalized to ensure the pharmacophore is geometrically aligned to penetrate deep enzymatic binding pockets.

Protocol 1: Self-Validating Synthesis of Quinoline-4-Carbohydrazides

1. Pfitzinger Condensation

  • Action: React isatin with an acetophenone derivative (e.g., 4-bromoacetophenone) in refluxing ethanol containing 33% KOH.

  • Causality: The Skraup or Friedländer syntheses do not offer the precise C4-carboxylate functionalization required here. The Pfitzinger reaction utilizes a strong base to open the isatin ring into an isatinate intermediate, which subsequently condenses with the ketone to strictly yield 2-substituted quinoline-4-carboxylic acid[1].

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete consumption of the distinct orange isatin spot validates successful ring opening and condensation.

2. Esterification

  • Action: Heat the isolated carboxylic acid in absolute ethanol with catalytic concentrated H₂SO₄.

  • Causality: Direct hydrazinolysis of a carboxylic acid is thermodynamically unfavorable due to the formation of an unreactive carboxylate salt. Converting the acid to an ethyl ester generates a highly reactive electrophilic carbonyl carbon, priming the molecule for nucleophilic acyl substitution[1].

3. Hydrazinolysis

  • Action: Reflux the ethyl quinoline-4-carboxylate with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol.

  • Causality: Hydrazine acts as a potent nucleophile, displacing the ethoxy group to form the final carbohydrazide.

  • Self-Validation: Confirm the structural transition via FT-IR spectroscopy. The disappearance of the ester C=O stretch (~1735 cm⁻¹) and the emergence of a hydrazide C=O stretch (~1670 cm⁻¹) alongside bifurcated N-H stretches (~3400 cm⁻¹) mathematically validates the substitution.

Synthesis Isatin Isatin + Acetophenone Pfitzinger Pfitzinger Reaction (KOH, EtOH, Reflux) Isatin->Pfitzinger QCA Quinoline-4-carboxylic acid Pfitzinger->QCA Esterification Esterification (EtOH, H2SO4) QCA->Esterification Ester Ethyl quinoline-4-carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis (NH2NH2·H2O, Reflux) Ester->Hydrazinolysis Product Quinoline-4-carbohydrazide Hydrazinolysis->Product

Chemical synthesis workflow of quinoline-4-carbohydrazide ligands.

Pharmacophore Modeling & Molecular Docking

Before synthesizing expansive libraries of Schiff base derivatives, computational pharmacophore modeling is deployed to map the steric and electronic prerequisites for target engagement.

Protocol 2: Computational Workflow

1. Ligand Preparation & Conformational Search

  • Action: Generate 3D conformers of the synthesized ligands using the MMFF94 force field to minimize steric clashes and identify the global energy minimum.

2. Pharmacophore Feature Extraction

  • Action: Map the critical interaction nodes. The model must define Hydrogen Bond Acceptors (HBA) at the carbonyl oxygen, Hydrogen Bond Donors (HBD) at the primary/secondary amines of the hydrazide, and Aromatic Rings (AR) at the quinoline core.

  • Causality: These specific vectors dictate the ligand's ability to anchor into the hinge region of kinases (like EGFR) or the DNA-cleavage core of topoisomerases[2].

3. Molecular Docking

  • Action: Dock the prepared ligands into the crystal structure of the target enzyme (e.g., S. aureus DNA gyrase or EGFR-TK).

  • Self-Validation (Critical Step): Prior to screening novel compounds, re-dock the native co-crystallized inhibitor (e.g., ciprofloxacin for DNA gyrase). The docking protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the empirical crystal pose is < 2.0 Å[1]. This ensures the scoring function accurately reflects physical reality.

Pharmacophore LigPrep Ligand Preparation (3D Conformer Generation) FeatureExt Feature Extraction (HBA, HBD, Aromatic Rings) LigPrep->FeatureExt ModelGen Pharmacophore Model Generation & Scoring FeatureExt->ModelGen VirtualScreen Virtual Screening (3D Database) ModelGen->VirtualScreen Docking Molecular Docking (Target: DNA Gyrase/EGFR) VirtualScreen->Docking Validation In Vitro Validation (Enzyme Inhibition Assays) Docking->Validation

Computational pharmacophore modeling and validation workflow.

Quantitative Structure-Activity Relationship (QSAR)

Recent literature highlights the profound impact of substituting the quinoline-4-carbohydrazide core. By hybridizing the scaffold with different moieties, researchers have successfully targeted both microbial DNA gyrase[3] and human EGFR tyrosine kinase[2]. The quantitative data is summarized below:

Compound DesignationPrimary TargetKey Pharmacophore InteractionIC₅₀ (μM)
Compound 10 S. aureus DNA GyraseHalogen bond (Br), Aromatic

8.45
Compound 6b S. aureus DNA GyraseHBD/HBA network at hinge region33.64
Compound 6h EGFR Tyrosine KinaseStrong HBA with Met7930.22
Compound 6a EGFR Tyrosine KinaseHydrophobic packing0.31

Data aggregated from recent authoritative studies on [3] and[2].

In Vitro Validation: Self-Validating Assay Systems

Computational docking scores (


) predict theoretical binding affinity, but they do not confirm functional enzyme inhibition. A robust biological assay is required to close the validation loop.
Protocol 3: DNA Gyrase Supercoiling Assay
  • Causality: DNA gyrase functions by introducing negative supercoils into DNA utilizing ATP. By measuring the enzyme's ability to convert relaxed plasmid DNA into a supercoiled form, we directly quantify the catalytic inhibition induced by our synthesized ligands[3].

  • Step 1 (Incubation): Mix 0.5 μg of relaxed pBR322 plasmid DNA with 1 U of S. aureus DNA gyrase in a specialized assay buffer (containing ATP and Mg²⁺, which are essential for the supercoiling energy cycle).

  • Step 2 (Inhibition): Introduce the quinoline-4-carbohydrazide ligand at varying gradient concentrations (e.g., 1, 10, 50, 100 μM). Incubate at 37°C for 1 hour.

  • Step 3 (Electrophoresis): Terminate the reaction using a stop buffer (containing SDS and proteinase K). Separate the DNA topoisomers on a 1% agarose gel without ethidium bromide, then stain post-electrophoresis.

  • Self-Validation: The assay must include a vehicle control (demonstrating 100% uninhibited supercoiling) and a positive control using a known inhibitor like Ciprofloxacin. The IC₅₀ is calculated at the exact concentration where the supercoiled DNA band intensity is reduced by 50% relative to the vehicle control. If the empirical IC₅₀ aligns with the computational docking score trends, the pharmacophore model is successfully validated[3].

References

  • Design and Synthesis of 2-(4-Bromophenyl)
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)

Sources

Foundational

The Evolution and Therapeutic Engineering of 2-Substituted Quinoline-4-Carbohydrazides: A Technical Whitepaper

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Historical Context The quinoline scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Historical Context

The quinoline scaffold is one of the most historically rich and pharmacologically versatile nitrogen-containing heterocycles in medicinal chemistry. First isolated from coal tar by Friedlieb Ferdinand Runge in 1834, and famously present in Cinchona bark alkaloids like quinine, quinoline derivatives have long been the cornerstone of antimalarial and antimicrobial therapies[1].

In the early 20th century, 2-phenylquinoline-4-carboxylic acid (Cinchophen) was introduced as a treatment for gout[2]. However, its clinical utility was ultimately limited by severe hepatotoxicity. This historical bottleneck forced medicinal chemists to rethink the scaffold. By retaining the hydrophobic 2-substitution (which is critical for receptor pocket binding) and modifying the 4-carboxylic acid into a carbohydrazide , researchers unlocked a highly reactive, less toxic intermediate[1][3].

Today, 2-substituted quinoline-4-carbohydrazides serve as powerful molecular hubs. The terminal primary amine of the hydrazide moiety readily undergoes condensation with various aldehydes and ketones to form Schiff bases (hydrazones) or reacts with isothiocyanates to form thiosemicarbazides[4]. These molecular hybrids exhibit profound biological activities, most notably as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors in oncology[5], and as DNA gyrase inhibitors in infectious disease[6].

Rational Drug Design: Structure-Activity Relationship (SAR)

The engineering of these molecules relies on a precise understanding of their spatial and electronic properties:

  • The 2-Position Substitution: Substituting the C2 position with bulky, lipophilic groups (e.g., 4-bromophenyl, 1-benzofuran-2-yl, or propyl chains) enhances the molecule's ability to anchor into the deep hydrophobic pockets of target enzymes like microbial DNA gyrase or human EGFR[6][7].

  • The 4-Carbohydrazide Linker: The hydrazide (-CO-NH-NH2) acts as both a hydrogen-bond donor and acceptor. When converted to a hydrazone (-CO-NH-N=CH-R), the resulting rigid, planar conjugated system restricts rotational degrees of freedom, locking the molecule into a bioactive conformation that intercalates effectively with target proteins[8].

  • Terminal Hybridization: Appending electron-withdrawing groups (e.g., -NO2, -Cl) to the terminal aromatic ring of the Schiff base significantly increases target affinity by altering the electron density of the imine bond, enhancing dipole-dipole interactions within the kinase domain[5][9].

Synthetic Methodology & Self-Validating Protocols

As application scientists, we must ensure that our synthetic routes are robust, high-yielding, and mechanistically sound. The synthesis of 2-substituted quinoline-4-carbohydrazide hybrids is typically a four-step convergent workflow.

Step-by-Step Experimental Protocol

Step 1: Pfitzinger Reaction (Synthesis of the Core Acid)

  • Causality: We utilize the Pfitzinger reaction over the Doebner-Miller synthesis because the base-catalyzed ring-opening of isatin to an ortho-aminophenylglyoxylate intermediate, followed by condensation with a ketone, guarantees absolute regioselectivity at the 2- and 4-positions[7].

  • Procedure: Dissolve 10 mmol of isatin and 10 mmol of the desired ketone (e.g., 4-bromoacetophenone) in 30 mL of ethanol. Add 33% aqueous KOH dropwise. Reflux for 12 hours. Cool, pour into crushed ice, and acidify with dilute HCl (pH ~3) to precipitate the 2-substituted quinoline-4-carboxylic acid. Filter and recrystallize from ethanol[5].

Step 2: Esterification

  • Procedure: Suspend the carboxylic acid (5 mmol) in 25 mL of absolute ethanol. Add 1 mL of concentrated H₂SO₄ as a catalyst. Reflux for 8 hours. Neutralize with 10% NaHCO₃. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the ethyl ester[9].

Step 3: Hydrazinolysis

  • Causality: The

    
    -effect of hydrazine hydrate makes it an exceptionally strong nucleophile, easily overcoming the steric hindrance of the bulky quinoline core to displace the ethoxy leaving group.
    
  • Procedure: Dissolve the ester (4 mmol) in 20 mL of ethanol. Add an excess (12 mmol) of 99% hydrazine hydrate. Reflux for 4–6 hours. The reaction is self-validating: as the product forms, the less-soluble carbohydrazide precipitates directly from the hot ethanolic solution. Filter and wash with cold ethanol[7].

  • Validation: FTIR should show the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of a hydrazide C=O stretch (~1680 cm⁻¹) alongside sharp N-H stretching bands (~3300-3400 cm⁻¹).

Step 4: Molecular Hybridization (Schiff Base Formation)

  • Causality: The addition of catalytic glacial acetic acid (pH ~4.5) is mechanistically critical. It protonates the aldehydic oxygen, increasing its electrophilicity. If the pH drops too low, the terminal amine of the hydrazide becomes protonated, losing its nucleophilicity and stalling the reaction.

  • Procedure: Equimolar amounts of the carbohydrazide and an aromatic aldehyde/ketone are refluxed in ethanol with 2-3 drops of glacial acetic acid for 3-5 hours. The resulting precipitate is filtered and recrystallized[8].

SyntheticWorkflow A Isatin + Ketone (Pfitzinger Rxn) B 2-Substituted Quinoline -4-carboxylic acid A->B KOH, Reflux C Esterification (EtOH / H+) B->C D Quinoline-4-carboxylate Ester C->D E Hydrazinolysis (NH2NH2·H2O) D->E F Quinoline-4- carbohydrazide E->F Nucleophilic Acyl Substitution G Condensation (Aldehyde + AcOH) F->G H Bioactive Hydrazone / Schiff Base Hybrid G->H Imine Formation

Figure 1: Four-step convergent synthetic workflow for 2-substituted quinoline-4-carbohydrazide hybrids.

Pharmacological Profiling & Mechanisms of Action

Oncology: EGFR Tyrosine Kinase Inhibition

Recent developments have highlighted the potential of quinoline-4-carbohydrazide-acrylamide hybrids as potent anticancer agents. Overexpression of EGFR is a hallmark of many breast carcinomas (e.g., MCF-7 cells). The quinoline nitrogen and the hydrazide linker form critical hydrogen bonds with the hinge region of the ATP-binding pocket of the EGFR tyrosine kinase domain[5]. By competitively blocking ATP, these compounds halt downstream PI3K/AKT signaling, leading to G2/M cell cycle arrest and caspase-dependent apoptosis[5][9].

EGFR_Pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Ligand Binding Downstream PI3K / AKT Signaling Cascade EGFR->Downstream Blocks Transduction Inhibitor Quinoline-4-carbohydrazide Hybrid (e.g., Compound 6h) Inhibitor->EGFR Competitive ATP Inhibition CellCycle Cell Cycle Arrest (G2/M) Downstream->CellCycle Apoptosis Caspase-Dependent Apoptosis (MCF-7 Cells) Downstream->Apoptosis Induces Cell Death

Figure 2: Mechanism of action for quinoline-4-carbohydrazides in EGFR-TK inhibition and apoptosis.

Infectious Disease: DNA Gyrase and Antitubercular Activity

Beyond oncology, these scaffolds are highly effective against resistant microbial strains. 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have been identified as novel microbial DNA-gyrase inhibitors, preventing bacterial DNA supercoiling[6]. Furthermore, derivatives synthesized with benzofuran at the 2-position exhibit exceptional antitubercular activity against the Mycobacterium tuberculosis H37Rv strain[7][10].

Quantitative Efficacy Data

To benchmark the therapeutic potential of these derivatives, the following table summarizes key in vitro pharmacological data extracted from recent literature.

Compound DerivativeTarget / Cell LineActivity MetricStandard Drug (Reference)Ref.
Compound 6h: 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamideMCF-7 Breast CancerIC₅₀ = 2.71 μMDoxorubicin (IC₅₀ = 6.18 μM)[5]
Compound 6h: 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamideEGFR-TKIC₅₀ = 0.22 μMLapatinib (IC₅₀ = 0.18 μM)[9]
Compound 10: 2-(4-bromophenyl)quinoline-4-carbohydrazide derivativeS. aureus DNA GyraseIC₅₀ = 8.45 μMCiprofloxacin (IC₅₀ = 3.80 μM)[6]
Compound 10j: 2-Propyl-N'-(pyridine-3-ylmethylene)quinoline-4-carbohydrazideS. aureus / E. coliMIC = 0.39 - 1.56 μg/mLGentamicin
Compound 5e: 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide Schiff baseS. aureus / E. faecalisMIC = 0.064 mg/mLStreptomycin[7]

Data Interpretation: The introduction of strongly electron-withdrawing groups (like the -NO2 in Compound 6h) drastically improves target affinity for EGFR compared to standard chemotherapeutics like Doxorubicin[5]. Similarly, the 4-bromophenyl substitution in Compound 10 yields a DNA gyrase inhibitor that approaches the efficacy of Ciprofloxacin[6].

Conclusion & Future Perspectives

The evolution of 2-substituted quinoline-4-carbohydrazides from the toxic legacy of cinchophen to highly targeted, multi-disease pharmacophores is a triumph of rational drug design. By leveraging the rigid, hydrogen-bonding capable hydrazide linker, researchers can successfully hybridize the quinoline core with acrylamides, benzofurans, and pyridines. Future development should focus on in vivo pharmacokinetic profiling, specifically optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters to ensure these potent in vitro agents translate successfully into clinical candidates.

References

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)
  • Design and Synthesis of 2-(4-Bromophenyl)
  • Microwave-assisted synthesis and antibacterial propensity of N′-benzylidene-2-propylquinoline-4-carbohydrazide Source: Arabian Journal of Chemistry URL
  • Synthesis, antibacterial and antitubercular activity of novel Schiff bases of 2-(1-benzofuran-2-yl)
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Publishing URL

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Condensation of Isatin and 3-Ethoxyacetophenone

Topic: Reaction conditions for condensation of isatin and 3-ethoxyacetophenone Content Type: Detailed Application Note and Protocol Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Resear...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for condensation of isatin and 3-ethoxyacetophenone Content Type: Detailed Application Note and Protocol

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Abstract & Strategic Overview

The condensation of isatin (1H-indole-2,3-dione) with aryl methyl ketones such as 3-ethoxyacetophenone is a pivotal transformation in the synthesis of 3-substituted-2-oxindoles, a scaffold privileged in kinase inhibition and oncology.

This reaction presents a classic chemoselectivity challenge. Depending on the conditions (basicity, temperature, and solvent), the reaction can diverge into three distinct pathways:

  • Aldol Addition (Target A): Formation of the 3-hydroxy-3-phenacyl-2-oxindole adduct.

  • Aldol Condensation/Dehydration (Target B): Formation of the 3-phenacylidene-2-oxindole (chalcone-like analog).

  • Pfitzinger Reaction (Avoided Side-Reaction): Ring expansion to quinoline-4-carboxylic acids under strong basic conditions (e.g., KOH/reflux).

This guide details the amine-catalyzed Knoevenagel-Aldol protocol , optimized to favor the 3-substituted oxindole scaffold (Targets A and B) while suppressing the Pfitzinger ring-expansion.

Reaction Mechanism & Chemoselectivity

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via the generation of an enolate from 3-ethoxyacetophenone, which attacks the highly electrophilic C3-carbonyl of isatin.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the bifurcation between the desired Aldol pathway and the Pfitzinger ring expansion.

ReactionMechanism Isatin Isatin (Electrophile) Adduct 3-Hydroxy Adduct (Target A) Isatin->Adduct Ketone 3-Ethoxyacetophenone (Nucleophile) Enolate Enolate Species Ketone->Enolate Deprotonation Base Base Catalyst (DEA or Piperidine) Base->Enolate Enolate->Adduct Attack at C3 Dehydrated 3-Alkylidene Oxindole (Target B) Adduct->Dehydrated Acid/Heat (-H2O) Quinoline Quinoline-4-COOH (Pfitzinger Product) Adduct->Quinoline Strong Base (KOH) Ring Opening

Figure 1: Mechanistic divergence. Mild bases (amines) favor the blue path (Oxindole formation). Strong bases (hydroxides) risk the red path (Pfitzinger reaction).

Critical Process Parameters (CPP)

Catalyst Selection[1][2]
  • Diethylamine (DEA) or Piperidine (0.1 – 0.2 eq): These secondary amines are the gold standard for this condensation. They are basic enough to generate the enolate of 3-ethoxyacetophenone but mild enough to prevent the hydrolysis of the isatin amide bond (N1-C2), thus avoiding the Pfitzinger rearrangement.

  • Avoid KOH/NaOH: Strong inorganic bases promote ring opening (isatinate formation), leading to quinolines.

Solvent Systems
  • Ethanol (Absolute or 95%): The preferred solvent. Isatin has limited solubility in cold ethanol but dissolves upon warming. The product often precipitates out, driving the equilibrium.

  • Water/PEG-400: "On-water" conditions are possible for green chemistry applications but may require longer reaction times or sonication for 3-ethoxyacetophenone due to its lipophilicity.

Temperature
  • Room Temperature (20–25 °C): Favors the 3-hydroxy adduct (Target A) .

  • Reflux (78 °C) or Acid Workup: Promotes dehydration to the 3-alkylidene product (Target B) .

Experimental Protocols

Protocol A: Synthesis of the 3-Hydroxy Adduct

Target Product: 3-hydroxy-3-(2-(3-ethoxyphenyl)-2-oxoethyl)indolin-2-one Objective: Isolation of the intermediate alcohol without dehydration.

Materials:

  • Isatin (1.0 eq)[1][2]

  • 3-Ethoxyacetophenone (1.0 – 1.1 eq)

  • Diethylamine (DEA) (0.1 eq)

  • Ethanol (10 mL per gram of Isatin)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend Isatin (1.47 g, 10 mmol) in Ethanol (15 mL).

  • Add Nucleophile: Add 3-Ethoxyacetophenone (1.80 g, 11 mmol). The mixture may remain a suspension.

  • Catalysis: Add Diethylamine (DEA) (approx. 100 µL, ~1.0 mmol) dropwise.

  • Reaction: Stir vigorously at Room Temperature for 6–12 hours.

    • Observation: The orange suspension of isatin typically dissolves, followed by the gradual precipitation of the pale yellow/white product.

  • Monitoring: Monitor by TLC (Mobile Phase: Hexane:EtOAc 3:2). Isatin (Rf ~0.4) should disappear; Product (Rf ~0.2) appears.[3]

  • Workup: Cool the mixture in an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted ketone and catalyst.

  • Drying: Dry the solid in a vacuum oven at 40 °C.

Protocol B: Synthesis of the Dehydrated (Alkylidene) Product

Target Product: 3-(2-(3-ethoxyphenyl)-2-oxoethylidene)indolin-2-one Objective: Complete dehydration to the conjugated system.

Method: Acid-Catalyzed Dehydration of Protocol A Product. Note: Direct reflux in Protocol A often yields a mixture of hydroxy and alkylidene products. A two-step procedure ensures purity.

  • Dissolution: Dissolve the 3-hydroxy adduct (from Protocol A) in Glacial Acetic Acid (5 mL per gram).

  • Catalysis: Add concentrated HCl (2–3 drops per gram).

  • Heating: Heat to 80–90 °C for 1–2 hours.

    • Color Change: The solution typically deepens in color (yellow to orange/red) due to extended conjugation.

  • Precipitation: Pour the hot reaction mixture into crushed ice/water (50 mL).

  • Collection: Filter the colored precipitate.[4][5] Wash with water until neutral pH.

  • Recrystallization: Recrystallize from Ethanol or EtOH/DMF mixtures if necessary.

Data Visualization & Troubleshooting

Workflow Diagram

Workflow Start Start: Mix Isatin + 3-Ethoxyacetophenone in Ethanol Cat Add Catalyst (DEA 10 mol%) Start->Cat Stir Stir at RT (6-12h) Cat->Stir Check TLC Check: Is Isatin consumed? Stir->Check Check->Stir No Precip Cool to 0°C & Filter Check->Precip Yes Wash Wash with Cold EtOH (Yields 3-Hydroxy Adduct) Precip->Wash Dehydrate Optional: Dissolve in AcOH + HCl Heat to 90°C Wash->Dehydrate If Alkylidene required Final Pour into Ice -> Filter (Yields 3-Alkylidene Product) Dehydrate->Final

Figure 2: Operational workflow for selective synthesis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / No Precipitation High solubility of product or insufficient reaction time.Evaporate solvent to 50% volume; Cool to -20°C. Verify catalyst quality (amines can degrade).
Product is Red/Dark Orange Dehydration occurred spontaneously or Pfitzinger side-reaction.If MP is >250°C and soluble in base, it may be Quinoline acid (Pfitzinger). Keep temp <30°C for hydroxy adduct.
Starting Material Remains Equilibrium limitation.Add more catalyst (up to 20 mol%). Switch to reflux (will favor dehydration).
Sticky/Gummy Solid Impurities or oligomerization.Recrystallize from Ethanol/DMF. Do not use Acetone (can react with Isatin).

References

  • S. J. Garden et al. , "The reaction of isatin with acetophenones: A study of the Pfitzinger and aldol pathways," Tetrahedron Letters, 2002.

  • D. Becerra et al. , "Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones," Acta Crystallographica Section C, 2020.[6]

  • V. S. Velezheva et al., "Condensation of Isatin with Acetophenones," Chemistry of Heterocyclic Compounds, 1978.
  • G. S. Singh et al. , "Isatin in the synthesis of heterocycles," Tetrahedron, 2014.

Sources

Application

Application Note: Hydrazinolysis of Ethyl 2-(3-ethoxyphenyl)quinoline-4-carboxylate

Executive Context Quinoline-4-carbohydrazides are highly privileged scaffolds in modern drug discovery, frequently serving as critical intermediates for the synthesis of kinase inhibitors, apoptosis activators, and antip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context

Quinoline-4-carbohydrazides are highly privileged scaffolds in modern drug discovery, frequently serving as critical intermediates for the synthesis of kinase inhibitors, apoptosis activators, and antiproliferative agents. The transformation of ethyl 2-(3-ethoxyphenyl)quinoline-4-carboxylate to its corresponding hydrazide, 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide (CAS 524932-92-1), is achieved via a nucleophilic acyl substitution reaction known as hydrazinolysis.

This application note provides a comprehensive, self-validating protocol for this transformation, detailing the mechanistic causality behind reagent selection, solvent dynamics, and in-process analytics to ensure high-fidelity synthesis.

Mechanistic Principles & Causality

To achieve quantitative yields without chromatographic purification, the reaction conditions must be engineered to favor the forward equilibrium while suppressing side reactions.

  • The Alpha-Effect and Reagent Selection: Hydrazine is a potent nucleophile due to the "alpha-effect"—the repulsion between adjacent lone pairs on the nitrogen atoms. We utilize hydrazine monohydrate (NH₂NH₂·H₂O) rather than anhydrous hydrazine. The hydrate provides a critical balance: it is significantly safer to handle, yet remains sufficiently nucleophilic to attack the ester carbonyl.

  • Stoichiometric Causality (The Excess Rule): A massive stoichiometric excess of hydrazine (typically 5 to 10 equivalents) is mandatory. This is not merely to drive the reaction rate; it is a protective measure. If a 1:1 ratio is used, the newly formed mono-acyl hydrazide can act as a nucleophile and attack unreacted ester, leading to the formation of unwanted diacylhydrazine dimers. Flooding the system with hydrazine ensures that the primary amine outcompetes the product for the remaining starting material .

  • Solvent Dynamics: Absolute ethanol is the solvent of choice. It dissolves the lipophilic ethyl quinoline-4-carboxylate at reflux temperatures (~78°C) to provide a homogeneous reaction matrix. Crucially, ethanol prevents the transesterification side reactions that would occur if methanol were used. Furthermore, avoiding aqueous solvents prevents high-temperature ester hydrolysis (saponification).

Experimental Workflow

Workflow S1 1. Reagent Preparation Ester + EtOH + NH₂NH₂·H₂O S2 2. Reflux 78°C for 6-12 hours S1->S2 S3 3. TLC Monitoring Check for ester consumption S2->S3 S3->S2 Incomplete S4 4. Cooling & Precipitation Cool to 0-5°C S3->S4 Complete S5 5. Filtration & Washing Wash with cold EtOH S4->S5 S6 6. Drying & Analysis Vacuum dry, NMR/IR check S5->S6

Experimental workflow for the hydrazinolysis of ethyl 2-(3-ethoxyphenyl)quinoline-4-carboxylate.

Step-by-Step Protocol

This protocol is designed as a self-validating system . The physical state of the reaction mixture directly reflects the chemical conversion: the lipophilic ester is completely soluble in refluxing ethanol, whereas the highly polar carbohydrazide product selectively precipitates upon cooling. If precipitation fails, it immediately flags an incomplete reaction or excessive solvent volume.

Materials Required
  • Ethyl 2-(3-ethoxyphenyl)quinoline-4-carboxylate (1.0 eq)

  • Hydrazine monohydrate, 80% or 98% w/w (5.0 – 10.0 eq)

  • Absolute Ethanol (Anhydrous)

Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the ethyl 2-(3-ethoxyphenyl)quinoline-4-carboxylate in absolute ethanol (approx. 3 mL of solvent per 1 mmol of substrate).

  • Reagent Addition: Add hydrazine monohydrate dropwise at room temperature. (Caution: Hydrazine is toxic and a suspected carcinogen; perform strictly in a fume hood).

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 80°C (internal temperature ~78°C) for 6 to 12 hours. The suspension will transition into a clear solution as the ester dissolves and reacts.

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Ethyl Acetate/Hexane 1:1). The starting ester will have an

    
     of ~0.6. The hydrazide product, heavily enriched with hydrogen bond donors, will remain near the baseline (
    
    
    
    ~0.1).
  • Precipitation: Once TLC confirms complete ester consumption, remove the flask from the heat. Allow it to cool to room temperature, then transfer to an ice bath (0–5°C) for 1 to 2 hours. A dense, crystalline precipitate of 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide will form .

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold absolute ethanol (2 × 10 mL) to remove unreacted hydrazine and trace soluble impurities.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours to afford the pure carbohydrazide.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and the analytical metrics required to validate the structural integrity of the final product.

Table 1: Optimization of Hydrazinolysis Conditions

Hydrazine EquivalentsSolventTemperatureTime (h)Expected Yield (%)Mechanistic Observation
1.5 eqEthanol78°C (Reflux)24< 40%Incomplete conversion; high risk of diacylhydrazine dimer formation.
5.0 eqEthanol78°C (Reflux)875 - 85%Clean conversion; excellent precipitation profile upon cooling.
10.0 eq Ethanol 78°C (Reflux) 6 85 - 95% Optimal kinetics and purity; completely suppresses dimerization.
10.0 eqMethanol65°C (Reflux)1260 - 70%Sluggish kinetics due to lower boiling point; potential transesterification.

Table 2: Analytical Validation Metrics

Analytical MethodTarget Signal / ShiftIndication of Success
TLC (1:1 EtOAc/Hexane) Shift from

~0.6 to

~0.1
Complete consumption of the lipophilic ethyl ester.
FT-IR Spectroscopy Appearance of 3300, 3200 cm⁻¹Formation of primary (-NH₂) and secondary (-NH-) bonds.
FT-IR Spectroscopy Shift from ~1710 to ~1660 cm⁻¹Conversion of ester C=O to the highly conjugated amide C=O.
¹H-NMR (DMSO-d₆) Disappearance of δ 1.3 (t), 4.4 (q)Complete loss of the ethyl ester aliphatic protons.
¹H-NMR (DMSO-d₆) Appearance of δ 4.6 (br s), 10.1 (s)Confirmation of the newly formed hydrazide protons.

References

  • Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. European Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies. RSC Advances. URL:[Link]

Method

Application Note: Derivatization of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide into 1,3,4-Oxadiazoles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol Executive Briefing The hybridization of distinct pharmacophores is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Executive Briefing

The hybridization of distinct pharmacophores is a cornerstone of modern rational drug design. Both the quinoline nucleus and the 1,3,4-oxadiazole ring are privileged scaffolds, extensively documented for their potent 1[1]. By utilizing2[2] as a primary building block, researchers can efficiently access a vast chemical space of novel S-alkylated quinolinyl-1,3,4-oxadiazole derivatives. This application note details the mechanistic rationale and provides a self-validating experimental framework for this critical two-step transformation.

Mechanistic Rationale & Structural Causality

The derivatization of the carbohydrazide into an S-alkylated 1,3,4-oxadiazole is not a simple functional group interconversion; it is a highly orchestrated cyclization followed by a regioselective alkylation.

  • Oxadiazole Core Synthesis (Dehydrosulfurization): The reaction is initiated by treating the carbohydrazide with carbon disulfide (CS₂) in an ethanolic potassium hydroxide (KOH) solution. Mechanistically, KOH deprotonates the terminal amine of the hydrazide, drastically increasing its nucleophilicity. This allows for an efficient nucleophilic attack on the electrophilic carbon of CS₂, forming a highly soluble3[3]. Extended refluxing provides the thermal energy required for intramolecular cyclization, expelling hydrogen sulfide (H₂S) gas to close the 1,3,4-oxadiazole ring.

  • Regioselective S-Alkylation: The resulting 1,3,4-oxadiazole-2-thiol exists in a tautomeric equilibrium with its thione form. However, when treated with a mild base like K₂CO₃, the equilibrium shifts entirely to the highly polarizable thiolate anion. According to Hard-Soft Acid-Base (HSAB) theory, this "soft" thiolate nucleophile selectively attacks "soft" electrophiles (such as alkyl halides) at the sulfur atom, completely 4[4].

Reaction Workflow Visualization

ReactionWorkflow SM 2-(3-Ethoxyphenyl)quinoline- 4-carbohydrazide (CAS: 524932-92-1) Reagent1 CS2, KOH Ethanol, Reflux, 12-16h SM->Reagent1 Int Potassium Dithiocarbazate Intermediate Reagent1->Int Cyclization Intramolecular Cyclization (- H2S) Int->Cyclization Core 5-(2-(3-Ethoxyphenyl)quinolin-4-yl)- 1,3,4-oxadiazole-2-thiol Cyclization->Core Reagent2 R-X (Alkyl Halide), K2CO3 DMF, Room Temp, 4-6h Core->Reagent2 Product S-Alkylated 1,3,4-Oxadiazole Derivatives Reagent2->Product

Reaction workflow for derivatizing quinoline-4-carbohydrazides into S-alkylated oxadiazoles.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step contains built-in physical or chemical checkpoints to confirm success before proceeding.

Protocol A: Synthesis of the 1,3,4-Oxadiazole-2-thiol Core
  • Base-Mediated Dissolution: Suspend 10.0 mmol of 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide in 50 mL of absolute ethanol. Add 15.0 mmol of KOH.

    • Causality: KOH deprotonates the hydrazide, activating it for nucleophilic attack.

    • Validation Check: The suspension will clarify into a homogenous solution as the soluble potassium salt of the hydrazide forms, visually confirming deprotonation.

  • Dithiocarbazate Formation: Place the reaction vessel in an ice bath. Dropwise, add 20.0 mmol of Carbon Disulfide (CS₂).

    • Validation Check: A distinct yellow tint will develop, indicating the successful formation of the dithiocarbazate intermediate.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to reflux (75-80 °C) for 12–16 hours.

    • Validation Check: Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the highly polar baseline carbohydrazide spot (R_f ~ 0.1) and the emergence of a new, less polar UV-active spot (R_f ~ 0.4) confirms the completion of the5[5]. Note: Evolution of H₂S gas (rotten egg odor) is a secondary indicator of active cyclization.

  • pH-Driven Precipitation (Workup): Cool the mixture to room temperature, concentrate under reduced pressure to half volume, and pour into 100 mL of crushed ice. Slowly acidify the mixture to pH 3–4 using 1M HCl.

    • Causality & Validation: The intermediate exists as a water-soluble potassium thiolate salt. Acidification protonates the sulfur, breaking its aqueous solubility. The immediate precipitation of a solid validates the successful formation of the target thiol. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Regioselective S-Alkylation
  • Thiolate Generation: Dissolve 5.0 mmol of the synthesized 1,3,4-oxadiazole-2-thiol in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add 6.0 mmol of anhydrous K₂CO₃.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the acidic thiol proton without risking hydrolytic degradation of the delicate oxadiazole ring.

  • Electrophilic Coupling: Add 5.5 mmol of the desired alkyl halide (e.g., benzyl chloride, 2-chloro-N-phenylacetamide) dropwise. Stir at room temperature for 4–6 hours.

    • Validation Check: The reaction is complete when TLC (Hexane:EtOAc 7:3) shows the complete consumption of the thiol starting material.

  • Hydrophobic Crash-Out (Workup): Pour the reaction mixture into 150 mL of stirred ice-water.

    • Causality & Validation: DMF is perfectly miscible with water, whereas the newly formed S-alkylated product is highly hydrophobic. The sudden shift in solvent polarity forces the product to "crash out" as a distinct precipitate, validating the loss of the polar thiol group. Filter, dry, and purify via column chromatography if necessary.

Quantitative Yield & Property Analysis

The table below summarizes the expected quantitative outcomes for various S-alkylated derivatives synthesized using the protocols above, highlighting the robustness of the methodology across different steric and electronic profiles.

Derivative IDAlkylating Agent (R-X)Reaction Time (h)Isolated Yield (%)Melting Point (°C)Appearance
OX-01 Methyl Iodide4.088%142–144White crystalline powder
OX-02 Benzyl Chloride5.581%165–167Off-white solid
OX-03 2-Chloro-N-phenylacetamide6.076%198–200Pale yellow crystals
OX-04 Ethyl Bromoacetate4.584%150–152White powder

References

  • [2] CAS 524932-92-1 | Sigma-Aldrich: 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide. Sigma-Aldrich.2

  • [3] New Quinolinyl–1,3,4–Oxadiazoles: Synthesis, In Vitro Antibacterial, Antifungal and Antituberculosis Studies. Bentham Science Publishers. 3

  • [5] Synthesis, Antimicrobial and DFT Studies of 1,3,4-Oxadiazole Linked Quinoline Carbaldehyde Derivatives. ResearchGate. 5

  • [4] Synthesis and Biological Properties of Some Novel 1,3,4-oxadiazole with Quinoline Moiety. Der Pharma Chemica. 4

  • [1] Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. PMC / NIH. 1

Sources

Application

Application Note: Synthesis of Schiff Bases from 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide

Executive Summary & Scientific Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial (chloroquine analogs), an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial (chloroquine analogs), antibacterial, and anticancer properties. The specific derivative, 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide , incorporates a 3-ethoxy substitution on the phenyl ring. This modification is strategically significant: the ethoxy group enhances lipophilicity compared to the parent phenyl ring, potentially improving membrane permeability and bioavailability while acting as a hydrogen bond acceptor in receptor binding pockets.

This application note details the robust synthesis of Schiff bases (hydrazones) derived from this hydrazide. The formation of the azomethine linkage (-N=CH-) is a critical pharmacophore generation step, often leading to synergistic biological effects, particularly in EGFR-TK inhibition and DNA intercalation .

Pre-Synthesis Workflow & Logic

Before initiating the synthesis, it is critical to understand the reaction pathway. The synthesis follows a linear progression from the Pfitzinger reaction to the final condensation.

Reaction Pathway Visualization

ReactionPathway cluster_0 Precursor Synthesis Isatin Isatin (Starting Material) Acid 2-(3-Ethoxyphenyl) quinoline-4-carboxylic acid Isatin->Acid Pfitzinger Rxn (KOH, EtOH, Reflux) Ketone 3-Ethoxyacetophenone Ketone->Acid Ester Ethyl Ester Intermediate Acid->Ester Esterification (EtOH, H2SO4) Hydrazide 2-(3-Ethoxyphenyl) quinoline-4-carbohydrazide Ester->Hydrazide Hydrazinolysis (NH2NH2·H2O) SchiffBase Target Schiff Base (Hydrazone) Hydrazide->SchiffBase Condensation (AcOH cat., Reflux) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase

Figure 1: Step-wise synthetic pathway from raw materials to the final Schiff base pharmacophore.[1]

Detailed Experimental Protocols

Phase A: Synthesis of the Precursor (Hydrazide)

Note: If you have already purchased 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 524932-92-1), proceed directly to Phase B.

Context: The commercial availability of the specific 3-ethoxy derivative can be sporadic. In-house synthesis via the Pfitzinger reaction ensures supply chain reliability.

  • Pfitzinger Reaction:

    • Dissolve Isatin (10 mmol) in 33% aqueous KOH (20 mL).

    • Add 3-ethoxyacetophenone (10 mmol) slowly.

    • Reflux for 24–48 hours. Acidify with glacial acetic acid to precipitate the 2-(3-ethoxyphenyl)quinoline-4-carboxylic acid .

  • Esterification:

    • Reflux the acid in absolute ethanol with catalytic H₂SO₄ for 10–12 hours. Neutralize and extract to obtain the ethyl ester .

  • Hydrazide Formation:

    • Dissolve the ester (10 mmol) in absolute ethanol (30 mL).[2]

    • Add Hydrazine hydrate (99%, 50 mmol) dropwise.

    • Reflux for 6–10 hours. The solid hydrazide precipitates upon cooling or concentration.[3][4]

    • Yield Expectation: 70–85%.[3]

Phase B: Synthesis of Schiff Bases (Core Protocol)

This protocol describes the condensation of the hydrazide with a generic aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).

Materials & Reagents[5][1][2][3][4][6][7][8][9]
  • Substrate: 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide (1.0 mmol)

  • Reagent: Aromatic Aldehyde (1.0 mmol)

  • Solvent: Absolute Ethanol (15–20 mL)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

  • Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Procedure
  • Dissolution: In a 50 mL round-bottom flask, suspend 1.0 mmol of 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide in 15 mL of absolute ethanol. Warm gently (40–50°C) until a clear or fine suspension is obtained.

  • Addition: Add 1.0 mmol of the selected aromatic aldehyde .

    • Tip: If the aldehyde is solid, predissolve it in 2 mL of ethanol.

    • Tip: Add 2–3 drops of glacial acetic acid.[2] This protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the nucleophilic attack by the hydrazide nitrogen.

  • Reflux: Attach the condenser and heat the mixture to reflux (approx. 78°C) for 4–8 hours .

    • Monitoring: Check progress via Thin Layer Chromatography (TLC).[3]

    • TLC System: Chloroform:Methanol (9:1). Look for the disappearance of the hydrazide spot (lower R_f) and the appearance of a new, less polar spot.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Often, the Schiff base will crystallize out upon cooling.

    • If no precipitate forms, concentrate the solvent to half volume using a rotary evaporator and pour onto crushed ice (50 g). Stir vigorously for 15 minutes.

  • Purification:

    • Filter the solid precipitate using a vacuum filtration setup (Buchner funnel).[2]

    • Wash 1: Cold water (2 x 10 mL) to remove acetic acid and unreacted hydrazine traces.

    • Wash 2: Cold ethanol (1 x 5 mL) to remove unreacted aldehyde.

    • Recrystallization: Recrystallize from hot ethanol or an Ethanol/DMF (8:2) mixture to obtain analytical-grade crystals.

Characterization & Data Analysis

To validate the structure, specific spectral signatures must be identified.

Spectroscopic Validation Table
TechniqueFunctional Group / SignalExpected ValueDiagnostic Significance
FT-IR –NH– (Amide)3150–3350 cm⁻¹Presence confirms amide linkage intact.
FT-IR C=O (Carbonyl)1640–1660 cm⁻¹Strong stretch; confirms carbohydrazide core.
FT-IR C=N (Azomethine)1600–1625 cm⁻¹Critical: Confirm formation of Schiff base.[10]
¹H NMR –CH=N– (Azomethine H)

8.3–8.8 ppm (s)
Singlet; definitive proof of condensation.
¹H NMR –NH– (Amide H)

11.5–12.5 ppm (s)
Exchangeable with D₂O; downfield due to H-bonding.
¹H NMR –NH₂ (Hydrazide)DisappearsThe broad singlet at

4.5–5.0 ppm in precursor must be absent .
¹H NMR –OCH₂CH₃ (Ethoxy)

4.1 (q), 1.4 (t) ppm
Characteristic quartet/triplet of the 3-ethoxy tail.
Troubleshooting Logic

Troubleshooting Start Issue: Low Yield or No Precipitate CheckTLC Check TLC: Is Starting Material (SM) gone? Start->CheckTLC SM_Present Yes, SM remains CheckTLC->SM_Present SM_Gone No, SM is consumed CheckTLC->SM_Gone Action1 Add 2-3 more drops AcOH Increase Reflux Time (+4h) SM_Present->Action1 Action2 Check Aldehyde Reactivity (Electron withdrawing groups react faster) SM_Present->Action2 Action3 Product is soluble in EtOH. Pour into Ice-Water to force precipitation. SM_Gone->Action3 Action4 Evaporate solvent completely. Recrystallize residue from MeOH. SM_Gone->Action4

Figure 2: Decision tree for troubleshooting common synthetic issues.

Biological Relevance & Applications[1][3][5][12][13][14]

Researchers synthesizing these compounds are typically targeting the following biological pathways:

  • Anticancer (EGFR Inhibition): The quinoline-Schiff base hybrid mimics the ATP-binding motif of kinases. The 3-ethoxy group often occupies the hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR), potentially inhibiting tumor cell proliferation (e.g., MCF-7, HeLa lines).

  • Antimicrobial Action: The azomethine nitrogen (

    
     hybridized) acts as a nucleophile, interfering with bacterial cell wall synthesis or DNA replication (via intercalation).
    
  • Antioxidant: The hydrazide moiety provides H-atom donation capacity, scavenging DPPH radicals.

References

  • Pfitzinger Reaction Protocol

    • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][7] Chemistry of Heterocyclic Compounds.

    • Source:

  • Quinoline-4-carbohydrazide Schiff Base Synthesis

    • Abd El-Lateef, H. M., et al. (2024).[11] "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents." RSC Advances.

    • Source:

  • Biological Activity of Quinoline Schiff Bases

    • Chauhan, V., et al. (2023).[12] "A Review: The Biological Activities of Schiff Bases." International Journal of Scientific Research in Engineering and Management.

    • Source:

  • General Protocol for Hydrazone Formation

    • BenchChem Application Notes.[2][3] "Synthesis and Application of Schiff Bases Derived from 2-Methoxyquinoline-4-carbaldehyde."

    • Source:

Sources

Method

Preparation of stock solutions of quinoline carbohydrazides for biological assays

Application Note: Precision Preparation of Quinoline Carbohydrazide Stock Solutions for Biological Assays Abstract Quinoline carbohydrazides represent a privileged scaffold in medicinal chemistry, exhibiting potent antim...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Preparation of Quinoline Carbohydrazide Stock Solutions for Biological Assays

Abstract

Quinoline carbohydrazides represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2] However, their physicochemical duality—comprising a lipophilic quinoline core and a chemically reactive hydrazide tail—presents unique challenges in bioassay preparation. This guide provides a rigorous, field-proven protocol for preparing stable stock solutions, mitigating common failure modes such as "crash-out" precipitation, hydrazide oxidation, and solvent toxicity.

Introduction: The Physicochemical Challenge

To prepare reproducible assays, one must understand the molecule.[3] Quinoline carbohydrazides possess two conflicting domains:

  • The Quinoline Core: Planar and highly lipophilic (LogP > 3 typically). It drives the compound's poor aqueous solubility, necessitating organic co-solvents.

  • The Carbohydrazide Linker (–CONHNH₂): A polar, hydrogen-bonding motif that is nucleophilic. Crucially, hydrazides are chemically labile; they can undergo hydrolysis in acidic environments or form Schiff bases (hydrazones) when exposed to aldehydes or ketones present in biological buffers (e.g., pyruvate, reducing sugars).

The Core Directive: The goal is to maintain the compound in a monomeric, non-aggregated state from the amber vial to the cell receptor.

Materials & Equipment

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9% purity (cell culture grade).
    
    • Why: DMSO is the industry standard due to its high dielectric constant and ability to dissolve aromatic heterocycles.

    • Alternative: Dimethylformamide (DMF) may be used if solubility in DMSO is

      
       mM, but it is more toxic to cells.
      
  • Vessels: Amber borosilicate glass vials (to prevent photodegradation of the quinoline ring).

  • Filtration: 0.22 µm PTFE (hydrophobic) syringe filters. Do not use Nylon or Cellulose Acetate for DMSO stocks as they may dissolve or bind the compound.

  • Sonicator: Ultrasonic water bath (35–40 kHz).

Protocol 1: Preparation of Primary Stock Solution (10 mM)

This protocol targets a 10 mM stock concentration, the "gold standard" for high-throughput screening (HTS), allowing for 1000x dilution to a 10 µM working concentration.

Step-by-Step Methodology
  • Molar Mass Calculation: Calculate the mass required using the formula:

    
    
    
    • Critical: Account for any counter-ions or hydration shells (e.g.,

      
       or 
      
      
      
      ) listed on the Certificate of Analysis.
  • Weighing: Weigh the solid quinoline carbohydrazide into a sterile amber glass vial .

    • Note: Avoid plastic microcentrifuge tubes for long-term storage of high-concentration hydrophobic stocks, as compounds can leach into the plastic matrix over months.

  • Dissolution (The "Wetting" Technique): Add the calculated volume of anhydrous DMSO. Do not vortex immediately.

    • Technique: Tilt the vial to ensure the solvent washes over all powder adhering to the walls.

    • Sonication:[4] Sonicate for 5–10 minutes at room temperature. The solution should become optically clear.

  • Visual QC (The Tyndall Check): Hold the vial against a dark background and shine a laser pointer or bright focused light through it.

    • Pass: The beam passes through without scattering.

    • Fail: A visible "beam path" or sparkle indicates micro-precipitates. Sonicate further or filter.

  • Aliquot & Storage: Divide into small aliquots (e.g., 50–100 µL) in screw-cap cryovials.

    • Storage: -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

    • Freeze-Thaw Rule: Discard any aliquot after 3 freeze-thaw cycles.

Protocol 2: Serial Dilution & Working Solutions

The Failure Point: Adding a high-concentration DMSO stock directly to aqueous media often causes the hydrophobic quinoline to precipitate instantly (the "crash-out" effect), creating localized high concentrations that kill cells or yield false negatives.

The Solution: Use an Intermediate Dilution Step (The "DMSO-Push").

Workflow Visualization

StockPrep cluster_0 Primary Stock Prep cluster_1 Working Solution (Assay) Powder Solid Compound (Quinoline Carbohydrazide) Stock 10 mM Primary Stock (Amber Glass) Powder->Stock DMSO Anhydrous DMSO (Cell Culture Grade) DMSO->Stock QC QC: Tyndall Effect Check (Clear Solution?) Stock->QC QC->Stock Fail (Sonicate) Inter Intermediate Dilution (100x in DMSO) QC->Inter Pass Final Final Assay Well (10 µM, 0.1% DMSO) Inter->Final 1:100 Dilution (Rapid Mixing) Media Cell Culture Media (Pre-warmed) Media->Final

Caption: Workflow for preparing stable quinoline carbohydrazide solutions, emphasizing the intermediate dilution step to prevent precipitation.

Dilution Protocol (Example for 10 µM Final Assay Concentration)
StepSource SolutionSolventVolume RatioResulting Conc.DMSO %
1 10 mM Primary Stock100% DMSO1:91 mM100%
2 1 mM Intermediate100% DMSO1:9100 µM100%
3 100 µM IntermediateCulture Media1:910 µM10%
4 Add to Assay PlateCells in Media1:990.1 µM 0.1%

Correction: The table above shows a standard serial dilution. For a direct 10 µM final assay concentration from a 10 mM stock:

  • Intermediate: Dilute 10 mM Stock 1:100 in Media ? NO.

  • Correct Intermediate: Dilute 10 mM Stock to 100 µM in DMSO first.

  • Final Step: Dilute 1 µL of 100 µM (in DMSO) into 999 µL of Media.

    • Result: 0.1 µM compound, 0.1% DMSO.

Key Rule: Keep the compound in 100% DMSO for as long as possible during the dilution series. Only the final dilution step should introduce the aqueous phase.

Technical Deep Dive: Chemical Compatibility

A. Hydrazide Reactivity (The "Hidden" Artifact)

Quinoline carbohydrazides contain the nucleophilic


 group.
  • Risk: In cell culture media containing pyruvate (a ketone) or reducing sugars (aldehydes), the hydrazide can react to form a hydrazone .

    
    
    
  • Impact: This changes the drug's structure, potentially altering its potency (IC50) or solubility.

  • Mitigation: If possible, use pyruvate-free media for short-term assays, or prepare the working solution immediately before addition to cells.

B. DMSO Toxicity Thresholds

While DMSO is an excellent solvent, it is cytotoxic and induces differentiation in certain cell lines (e.g., HL-60).

  • Safe Limit: Most mammalian cells tolerate 0.1% v/v DMSO.

  • Max Limit: 0.5% v/v is the absolute upper ceiling for robust lines (e.g., HeLa, HEK293), but controls are mandatory.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitate upon thawing Low solubility at low tempWarm to 37°C and sonicate for 5 mins. Vortex vigorously.
Solution turns yellow/brown Oxidation of hydrazideHydrazides oxidize over time. Discard aliquot. Store under

gas if possible.
Cytotoxicity in Vehicle Control DMSO % too highEnsure final DMSO is

. Verify pipetting accuracy.[5]
Inconsistent IC50 Compound "crashed out"Use the intermediate DMSO dilution method. Do not dilute directly from 10 mM to aqueous.

References

  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules. (Accessed 2023).[6] Link

  • National Institutes of Health (NIH). Assay Guidance Manual: Compound Management. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Link

  • Way, L., et al. (2025). Solubility and Stability of Quinoline Derivatives in Biological Assays. BenchChem Application Notes.[7] Link

  • Gudmundsdottir, A. V., et al. (2009).[8] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[8] Link

  • ResearchGate. Discussions on Maximum DMSO Concentration in Cell-Based Assays. (Various Contributors, 2016-2025).[9] Link

Sources

Application

Application Notes and Protocols for In Vitro Antimicrobial Screening of Quinoline-4-Carbohydrazides

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology. Abstract: This document provides a comprehensive guide to the principal in vitro...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.

Abstract: This document provides a comprehensive guide to the principal in vitro methodologies for assessing the antimicrobial efficacy of novel quinoline-4-carbohydrazide derivatives. Quinoline-based scaffolds are a cornerstone in medicinal chemistry, and their hydrazide derivatives represent a promising class of compounds with significant antimicrobial potential.[1][2][3][4] The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[5][6][7] We will explore both qualitative and quantitative assays, explaining the scientific rationale behind procedural steps to empower researchers in their drug discovery efforts.

Scientific Rationale: The Quinoline-4-Carbohydrazide Scaffold

The quinoline ring system is a "privileged structure" in drug discovery, forming the core of numerous antibacterial and antifungal agents.[8] Its derivatives often exert their antimicrobial effect by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[9][10][11] The addition of a carbohydrazide moiety at the 4-position can enhance this activity, potentially by increasing the molecule's ability to chelate metal ions essential for enzymatic function or by forming additional hydrogen bonds with the target protein.[12] Hydrazide-hydrazone derivatives, in general, are a well-studied class of compounds with a wide spectrum of biological activities, including significant antimicrobial properties.[3][4][13][14]

Understanding the potential mechanism of action is crucial for designing relevant screening assays and interpreting results. For quinoline-4-carbohydrazides, the primary hypothesis often revolves around the disruption of bacterial DNA synthesis.

Diagram: Putative Mechanism of Action

The following diagram illustrates the generally accepted mechanism for quinolone-class antibiotics, which serves as the foundational hypothesis for screening quinoline-4-carbohydrazides.

Mechanism_of_Action cluster_bacterium Bacterial Cell Compound Quinoline-4-Carbohydrazide Derivative Membrane Cell Membrane Permeation Compound->Membrane Enters cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Membrane->DNA_Gyrase Inhibits enzyme Replication DNA Replication Fork DNA_Gyrase->Replication Prevents re-ligation of DNA strands DNA_Damage Double-Strand Breaks (DNA Damage) Replication->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Triggers apoptosis or cell lysis

Caption: Putative mechanism of action for quinoline derivatives.

Overall Screening Workflow

A robust antimicrobial screening program typically follows a tiered approach, moving from broad qualitative assessments to precise quantitative measurements. This ensures that resources are focused on the most promising candidates.

Diagram: Experimental Workflow

Screening_Workflow Start Synthesized Quinoline-4-Carbohydrazide Library Screen Primary Screening: Agar Well Diffusion Assay Start->Screen Decision1 Zone of Inhibition? Screen->Decision1 Quantify Secondary Screening: Broth Microdilution for MIC Decision1->Quantify Yes Inactive Compound Inactive Decision1->Inactive No Decision2 Potent MIC Value? Quantify->Decision2 Bactericidal Tertiary Assay: MBC Determination Decision2->Bactericidal Yes Decision2->Inactive No End Lead Candidate Identified Bactericidal->End

Caption: General workflow for in vitro antimicrobial screening.

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

This method provides a preliminary, qualitative assessment of antimicrobial activity. It is a cost-effective and straightforward technique for screening large numbers of compounds.[15][16][17] The principle relies on the diffusion of the test compound from a well through an agar medium inoculated with a specific microorganism.[15] If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well.

3.1. Principle of the Method

A standardized microbial inoculum is uniformly spread onto the surface of a Mueller-Hinton Agar (MHA) plate. Wells are then cut into the agar, and a solution of the test compound is added to the wells. During incubation, the compound diffuses into the agar. The size of the resulting zone of inhibition is proportional to the compound's activity and its diffusion characteristics through the agar.[16]

3.2. Materials
  • Test Quinoline-4-Carbohydrazide compounds

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, pipettes, and tips

  • Sterile cork borer (6-8 mm diameter)

  • Incubator (35 ± 2°C)

3.3. Step-by-Step Protocol
  • Preparation of Test Compounds: Prepare a stock solution of each test compound and reference antibiotic in DMSO (e.g., 1 mg/mL). Causality: DMSO is a common solvent for organic compounds; however, its concentration must be controlled as it can have intrinsic antimicrobial activity at higher levels.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube of sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18] This standardization is critical for reproducibility and is a core requirement of CLSI and EUCAST guidelines.[19]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.

  • Well Preparation and Compound Application:

    • Allow the plate surface to dry for 3-5 minutes.

    • Using a sterile cork borer, punch wells of 6-8 mm diameter into the agar.

    • Aseptically add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

    • Include a positive control (reference antibiotic) and a negative control (DMSO solvent alone) on each plate.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in an inverted position.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

    • A zone of inhibition around the test compound well indicates antimicrobial activity. The DMSO control should show no zone of inhibition.

3.4. Data Presentation: Example Results
Compound IDConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
QHC-001501810
QHC-002502215
QHC-0035000
Ciprofloxacin52530
DMSON/A00
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the "gold standard" for determining the quantitative antimicrobial efficacy of a compound.[20] It establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][21]

4.1. Principle of the Method

A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[20][21] Following incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration where no turbidity is observed.[22][23]

Diagram: Broth Microdilution Workflow

MIC_Workflow cluster_legend Legend plate 96-Well Plate 1 2 3 4 5 6 7 8 9 10 SC GC 100 µL Broth + 100 µL Compound 100 µL Broth 100 µL Broth 100 µL Broth 100 µL Broth 100 µL Broth 100 µL Broth 100 µL Broth 100 µL Broth 100 µL Broth 100 µL Broth 100 µL Broth key1 Compound Dilutions key2 Sterility Control (SC) key3 Growth Control (GC) step1 1. Prepare 2-fold serial dilutions of the compound across columns 1-10. step2 2. Add standardized bacterial inoculum to all wells except the Sterility Control (SC). step1->step2 step3 3. Incubate plate at 35°C for 16-20 hours. step2->step3 step4 4. Read results: MIC is the lowest concentration with no visible growth (clear well). step3->step4

Caption: Workflow for MIC determination using broth microdilution.

4.2. Materials
  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and reference antibiotic

  • Standardized bacterial inoculum (prepared as in 3.3.2 and then diluted per CLSI guidelines to achieve a final concentration of ~5 x 10⁵ CFU/mL in the well)[20]

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

4.3. Step-by-Step Protocol
  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

  • Serial Dilution:

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[20]

    • Column 11 will serve as the sterility control (broth only).

    • Column 12 will serve as the growth control (broth + inoculum, no compound).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well in columns 1-10 and column 12. Do not add bacteria to column 11.[20]

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • Visually inspect the plate for turbidity. The growth control (column 12) should be turbid, and the sterility control (column 11) should be clear.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[8]

4.4. Data Presentation: Example MIC Values
Compound IDMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. P. aeruginosa (ATCC 27853)
QHC-0011664>128
QHC-002832128
QHC-003>128>128>128
Ciprofloxacin0.50.0150.25
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates the concentration that inhibits growth (bacteriostatic), the MBC determines the concentration that actively kills the bacteria (bactericidal).[22][24] This is a critical distinction in drug development. An agent is typically considered bactericidal if its MBC is no more than four times its MIC.[9]

5.1. Principle of the Method

The MBC assay is a follow-up to the MIC test.[18] Aliquots from the clear wells (at and above the MIC) of the microtiter plate are sub-cultured onto an agar medium that does not contain the test compound.[24][25] After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[18][24]

5.2. Materials
  • MIC plate from Protocol 2

  • Mueller-Hinton Agar (MHA) plates

  • Calibrated pipette or loops

  • Incubator (35 ± 2°C)

5.3. Step-by-Step Protocol
  • Selection of Wells: Following the determination of the MIC, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Sub-culturing:

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.

    • Spread the aliquot evenly onto a properly labeled MHA plate.[18]

  • Inoculum Count (Optional but Recommended): To verify the 99.9% kill rate, a viable count of the original inoculum used in the MIC test should be performed via serial dilution and plating.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration from the MIC plate that shows no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.[22][24]

5.4. Data Interpretation: MIC/MBC Ratio
Compound IDMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioInterpretation
QHC-0028162Bactericidal
QHC-00416>128>8Bacteriostatic

An antimicrobial agent is generally considered:

  • Bactericidal if the MBC/MIC ratio is ≤ 4.[9]

  • Bacteriostatic if the MBC/MIC ratio is > 4.[9]

Conclusion

The systematic application of these in vitro screening methods—from the broad agar well diffusion assay to the quantitative broth microdilution for MIC and subsequent MBC determination—provides a robust framework for evaluating the antimicrobial potential of novel quinoline-4-carbohydrazide derivatives. Adherence to standardized protocols, such as those published by CLSI and EUCAST, is paramount for generating reliable, reproducible, and comparable data.[5][6] This rigorous approach is essential for identifying promising lead compounds and advancing the development of new therapeutic agents to combat the growing threat of antimicrobial resistance.

References
  • BenchChem. (2025). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. BenchChem.
  • BenchChem. (2025).
  • University of Kufa.
  • BenchChem. (2025).
  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • BenchChem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Microchem Laboratory.
  • BMG Labtech. (2024, September 18).
  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Al-Ostath, A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Jus K, et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
  • Al-Shabib, N. A., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI.
  • ASM Journals. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions.
  • Hassan, M., et al. (2024).
  • EUCAST. EUCAST - Home.
  • ESCMID. EUCAST.
  • Al-Ostath, A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC.
  • NICD. Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • Wikipedia.
  • Emery Pharma. (2016, September 1).
  • Patel, R., et al. (2024). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
  • Al-Ostath, A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Rollas, S., & Küçükgüzel, Ş. G. (2016).
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
  • Verma, G., et al. (2023). Different mechanisms of action of quinoline hydrazide/hydrazone....
  • Al-Zoubi, M. S., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.

Sources

Method

Application Notes and Protocols for Cell Viability Assays: Testing 2-(3-Ethoxyphenyl)quinoline Derivatives

Introduction: The Criticality of Accurate Viability Assessment for Novel Quinoline Derivatives The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Accurate Viability Assessment for Novel Quinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities, including anticancer and antimicrobial effects.[1] Specifically, 2-(3-Ethoxyphenyl)quinoline derivatives represent a promising class of small molecules in drug discovery pipelines.[2] Accurate and reproducible assessment of their impact on cell viability is a foundational step in characterizing their therapeutic potential and understanding their mechanism of action.[1][3]

This guide provides an in-depth technical overview of robust cell viability assay protocols tailored for researchers, scientists, and drug development professionals working with 2-(3-Ethoxyphenyl)quinoline derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Choosing the Right Assay: A Balance of Mechanism, Throughput, and Potential Interference

The selection of a cell viability assay is not a one-size-fits-all decision. It requires careful consideration of the assay's underlying principle, its suitability for the experimental goals (e.g., high-throughput screening vs. detailed mechanistic studies), and potential interferences from the test compounds themselves.[1] Quinoline derivatives, due to their chemical structure, can sometimes interfere with certain assay chemistries, for instance, through intrinsic fluorescence or redox activity.[4] Therefore, employing orthogonal assays—those that measure different cellular parameters—is a prudent strategy to confirm findings and mitigate the risk of misleading results.

Here, we will focus on two widely adopted and mechanistically distinct assays: the MTS assay , a colorimetric method based on metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay , which quantifies ATP as an indicator of metabolically active cells.[1]

Section 1: MTS Assay for Cell Viability

The MTS assay is a popular choice for assessing cell viability due to its simplicity and cost-effectiveness, making it well-suited for initial screening of compound libraries.[1][5] The assay relies on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by viable, metabolically active cells to a soluble formazan product.[5][6] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[5]

Experimental Workflow for the MTS Assay

MTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compound Add 2-(3-Ethoxyphenyl)quinoline Derivatives (Serial Dilutions) incubate_24h->add_compound incubate_exp Incubate for Desired Exposure Time (e.g., 24, 48, 72h) add_compound->incubate_exp add_mts Add MTS Reagent incubate_exp->add_mts incubate_1_4h Incubate 1-4h at 37°C add_mts->incubate_1_4h read_absorbance Read Absorbance (490 nm) incubate_1_4h->read_absorbance CTG_Principle cluster_reaction Luciferase Reaction cluster_cell Cellular State reactants ATP + D-Luciferin + O₂ enzyme Ultra-Glo™ Luciferase reactants->enzyme products Oxyluciferin + AMP + PPi + CO₂ + Light enzyme->products viable_cell Viable Cell atp ATP viable_cell->atp produces atp->reactants quantitated by

Caption: Principle of the CellTiter-Glo® Assay.

Detailed Protocol for CellTiter-Glo® Assay

Materials:

  • 2-(3-Ethoxyphenyl)quinoline derivatives

  • Cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well or 384-well plates (compatible with the luminometer) [7]* CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same steps for cell seeding and compound treatment as described in the MTS assay protocol (Section 1, steps 1 and 2), but use opaque-walled plates suitable for luminescence measurements. [7]

  • Reagent Preparation and Assay Execution:

    • Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. [7] * Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. [7] * Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent, mixing gently to obtain a homogeneous solution. [7] * Equilibrate the 96-well plate with cells and compounds to room temperature for approximately 30 minutes. [8] * Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [8] * Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [8] * Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [8]

  • Data Acquisition:

    • Record the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the medium-only wells (background) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Key Considerations for the CellTiter-Glo® Assay
  • Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme, leading to a false-positive cytotoxic effect. [1]To control for this, a parallel assay can be run in a cell-free system where a known amount of ATP is added to the wells containing the compound and the CellTiter-Glo® reagent. [8][9]* ATP Stabilization: The luminescent signal is stable with a half-life of over five hours, which provides flexibility in plate processing. [10]However, it's important to maintain consistent incubation times for all plates in an experiment.

  • Plate Color: Opaque-walled plates are essential to prevent well-to-well crosstalk of the luminescent signal.

Data Presentation and Interpretation

For clarity and easy comparison, quantitative data such as IC50 values should be summarized in a structured table.

Table 1: Example Cytotoxicity Data for a 2-(3-Ethoxyphenyl)quinoline Derivative

Cell LineIncubation Time (h)Assay TypeIC50 (µM)
HeLa48MTS12.5
HeLa48CellTiter-Glo®11.8
MCF-748MTS25.3
MCF-748CellTiter-Glo®24.1
Normal Fibroblasts48MTS> 100
Normal Fibroblasts48CellTiter-Glo®> 100

Troubleshooting Common Issues

Reproducibility is key in cell-based assays. [1]Inconsistent results can often be traced back to several factors.

Table 2: Common Problems and Troubleshooting Steps

IssuePotential Cause(s)Troubleshooting Steps
High Well-to-Well Variability Inconsistent cell seeding, "edge effects", pipetting errors, reagent precipitation. [11][12]Ensure a single-cell suspension before plating. Fill perimeter wells with sterile PBS. [11]Calibrate pipettes. Ensure reagents are fully dissolved. [12]
Low Signal or Absorbance Low cell density, insufficient incubation time. [11]Optimize cell seeding density through a titration experiment. [11]Increase incubation time with the assay reagent.
Lack of Inter-Experiment Reproducibility Variation in cell health or passage number, inconsistent incubation times, reagent degradation. [11]Use cells in the logarithmic growth phase and within a consistent passage number range. [11]Standardize all incubation times. Prepare fresh reagents or ensure proper storage. [11]
Discrepancy Between Assays Compound interference with one of the assay chemistries (e.g., redox activity in MTS, luciferase inhibition in CellTiter-Glo®). [1][4]Run cell-free controls to test for direct compound-reagent interactions. [4]Consider a third, mechanistically different assay (e.g., a membrane integrity assay like LDH release). [13]

Conclusion

The successful evaluation of 2-(3-Ethoxyphenyl)quinoline derivatives hinges on the meticulous application of well-validated cell viability assays. By understanding the principles and potential pitfalls of methods like the MTS and CellTiter-Glo® assays, researchers can generate high-quality, reproducible data. This rigorous approach is essential for making informed decisions in the drug discovery and development process, ultimately advancing promising compounds toward their therapeutic potential.

References

  • ATCC ANIMAL CELL CULTURE GUIDE. On Science. Available from: [Link]

  • CellTiter-Glo® 2.0 Assay. Nordic Biolabs. Available from: [Link]

  • CellTiter-Glo Assay. OUS-research.no. Available from: [Link]

  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. American Type Culture Collection, 2012.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. Available from: [Link]

  • MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. ISCA. Available from: [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. Available from: [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available from: [Link]

  • Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. Available from: [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. Available from: [Link]

  • Analytical method validation for cell-based potency assays. Sterling Pharma Solutions. Available from: [Link]

  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. PMC. Available from: [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). Available from: [Link]

  • In vitro cell viability assay of (A) all synthesized... ResearchGate. Available from: [Link]

  • Note Synthesis and cytotoxicity of new quinoline derivatives. Indian Academy of Sciences. Available from: [Link]

  • Cytotoxicity Testing: Everything You Need to Know. Test Labs. Available from: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Available from: [Link]

  • Addressing Sources of Error in the Cell Viability Measurement Process. NIST. Available from: [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. Available from: [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available from: [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Available from: [Link]

  • In vitro cytotoxicity test of medical devices. CleanControlling. Available from: [Link]

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PMC. Available from: [Link]

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Available from: [Link]

  • 2-(3-Methoxyphenyl)quinazoline Derivatives: A New Class of Direct Constitutive Androstane Receptor (CAR) Agonists. PubMed. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide Synthesis

Introduction: The Synthetic Challenge You are likely synthesizing 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide as a scaffold for antimicrobial or anticancer screening (e.g., DNA gyrase inhibition). This molecule combines...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

You are likely synthesizing 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide as a scaffold for antimicrobial or anticancer screening (e.g., DNA gyrase inhibition). This molecule combines a lipophilic ethoxy-phenyl tail with a polar hydrazide head, making the synthesis sensitive to solubility issues and side reactions.

The synthesis generally follows a three-step protocol:

  • Pfitzinger Reaction: Isatin + 3-Ethoxyacetophenone

    
     Carboxylic Acid.
    
  • Fischer Esterification: Acid

    
     Ethyl Ester.
    
  • Hydrazinolysis: Ethyl Ester + Hydrazine Hydrate

    
     Carbohydrazide.
    

The Common Failure Point: Most researchers lose yield in Step 1 (Tar formation) or Step 3 (Dimerization) . This guide addresses those specific bottlenecks.

Module 1: The Pfitzinger Reaction (Step 1)

Goal: Synthesis of 2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.

The "Salt-First" Protocol

Issue: A common mistake is mixing isatin, the ketone, and base simultaneously. This leads to isatin self-condensation (aldol-like side reactions) before it reacts with the ketone, resulting in a dark, tarry mess and low yields (<40%).

The Fix: You must force the isatin ring to open before introducing the ketone.[1]

Optimized Protocol
  • Dissolution: Dissolve Isatin (1.0 eq) in 33% KOH (aq) or 20% NaOH.

  • Activation (Critical): Heat this mixture to 80°C for 30-60 minutes without the ketone.

    • Why? This ensures complete hydrolysis of the lactam ring to form the isatinate salt (ketone-acid salt). This species is the actual nucleophile/electrophile required for the reaction.

  • Addition: Add 3-Ethoxyacetophenone (1.1 - 1.2 eq) dissolved in a minimal amount of ethanol.

    • Note: The 3-ethoxy group is electron-donating. This makes the ketone carbonyl slightly less electrophilic. A slight excess of ketone helps drive kinetics.[1]

  • Reflux: Reflux for 12–18 hours.

  • Workup: Cool to RT. Acidify with Glacial Acetic Acid (not HCl) to pH 4–5.

    • Why Acetic Acid? HCl is too strong and can trap the quinoline nitrogen as a hydrochloride salt, which is water-soluble, causing you to lose product in the filtrate. Acetic acid precipitates the free acid zwitterion.

Troubleshooting Guide: Step 1
SymptomProbable CauseCorrective Action
Dark Black Tar Polymerization of isatin; Temperature too high.Use the "Salt-First" method.[2] Reduce reflux temp; ensure inert atmosphere (

).
No Precipitate pH is too low (<2) or too high (>7).Adjust pH to the isoelectric point (approx pH 4.5). If using HCl, neutralize with Sodium Acetate.
Low Conversion Steric/Electronic hindrance of 3-ethoxy group.Increase reaction time to 24h. Use microwave irradiation (150°C, 10 min) if available.

Module 2: The Critical Hydrazinolysis (Step 3)

Goal: Conversion of Ethyl 2-(3-ethoxyphenyl)quinoline-4-carboxylate to the Carbohydrazide.

The "Dimer" Trap

Issue: The most frequent cause of low yield here is the formation of N,N'-diacylhydrazine (a dimer where one hydrazine molecule reacts with two ester molecules).

Mechanism:

  • Ester + Hydrazine

    
    Product  (Mono-hydrazide).
    
  • Product + Ester

    
    Dimer  (Di-hydrazide).
    

If the concentration of Hydrazine is low, the Product competes with Hydrazine for the remaining Ester.

Optimized Protocol
  • Solvent: Absolute Ethanol (Dry). Water interferes with precipitation.

  • Stoichiometry (The Secret): Use 5 to 10 equivalents of Hydrazine Hydrate (80% or 99%).

    • Why? You must statistically overwhelm the ester so that an ester molecule always encounters a fresh hydrazine molecule, not a product molecule.

  • Temperature: Reflux (78°C).

  • Time: 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool to 0°C. The product should crystallize. Filter and wash with cold ethanol.

Visualizing the Workflow

The following diagram illustrates the optimized pathway and decision logic for troubleshooting.

QuinolineSynthesis Start Start: Isatin + 3-Ethoxyacetophenone Step1_Salt Step 1: Ring Opening (Heat Isatin + KOH, 80°C, 1h) Start->Step1_Salt Prevent Self-Condensation Step1_Condensation Condensation (Add Ketone, Reflux 18h) Step1_Salt->Step1_Condensation Check_Tar Decision: Is reaction tarry/black? Step1_Condensation->Check_Tar Check_Tar->Start Yes (Restart: Pre-activate Isatin) Acid_Product Intermediate: Quinoline-4-carboxylic Acid Check_Tar->Acid_Product No (Good) Step2_Ester Step 2: Esterification (EtOH + H2SO4 cat.) Acid_Product->Step2_Ester Step3_Hydraz Step 3: Hydrazinolysis (Ester + Hydrazine Hydrate) Step2_Ester->Step3_Hydraz Check_Yield Decision: Low Yield / Dimer? Step3_Hydraz->Check_Yield Check_Yield->Step3_Hydraz Low Yield: Increase Hydrazine to 10eq Final_Product Target: 2-(3-Ethoxyphenyl) quinoline-4-carbohydrazide Check_Yield->Final_Product High Yield

Caption: Optimized synthetic workflow emphasizing the "Salt-First" activation in Step 1 and Kinetic Control in Step 3.

Frequently Asked Questions (FAQ)

Q1: Can I skip the esterification and react the acid directly with hydrazine? A: No. Reacting a carboxylic acid directly with hydrazine usually results in an acid-base reaction, forming a hydrazinium salt (Ionic interaction) rather than the covalent hydrazide bond. You need an activated electrophile (Ester or Acid Chloride). The ester is preferred because Acid Chlorides can be too reactive, leading to di-acylation (dimers).

Q2: My final product is sticky/oily. How do I purify it? A: This often happens if excess hydrazine hydrate is trapped in the lattice or if water is present.

  • Dry: Ensure the crude solid is thoroughly dried under vacuum.

  • Recrystallization: The standard solvent is Ethanol . If it's too soluble, use Ethanol:Water (9:1) . Dissolve in hot ethanol, add water dropwise until turbid, then cool slowly.

  • Trituration: If it remains oily, triturating with cold Diethyl Ether can remove unreacted ester and induce crystallization.

Q3: Does the 3-ethoxy group affect the reaction stability? A: The ethoxy group is an ether linkage. It is generally stable to the basic conditions of the Pfitzinger reaction (KOH/Reflux) and the nucleophilic conditions of hydrazinolysis. However, it is sensitive to strong Lewis acids (like


 or 

), so avoid using these if you attempt alternative catalysis.

References

  • BenchChem. (2025).[2][3][4] Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. Retrieved from 1

  • El-Hady, H. A., et al. (2023).[5] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.[6] Retrieved from 7

  • Manske, R. H. (1942).[8] The Pfitzinger Reaction. Chemical Reviews, 30(1), 113–144. (Classic mechanism reference).

  • Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound. (Validating excess hydrazine stoichiometry). Retrieved from 9

Sources

Optimization

Troubleshooting solubility issues of quinoline-4-carbohydrazides in DMSO

Status: Operational | Topic: Solubility Optimization in DMSO | Audience: R&D Scientists Core Diagnostic Workflow Before modifying your experimental conditions, please use this decision tree to diagnose the specific solub...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Solubility Optimization in DMSO | Audience: R&D Scientists

Core Diagnostic Workflow

Before modifying your experimental conditions, please use this decision tree to diagnose the specific solubility failure mode. Quinoline-4-carbohydrazides present unique challenges due to their planar aromatic stacking and hydrogen-bonding hydrazide linkers.

SolubilityTroubleshooting Start Start: Compound Solid Not Dissolving in DMSO CheckWater Check DMSO Quality: Is it Anhydrous? Start->CheckWater NewDMSO Action: Use Fresh Anhydrous DMSO CheckWater->NewDMSO No / Unsure PhysicalMethods Action: Apply Physical Energy (Heat/Sonicate) CheckWater->PhysicalMethods Yes NewDMSO->PhysicalMethods CheckClear Is Solution Clear? PhysicalMethods->CheckClear Ready Status: Ready for Assay CheckClear->Ready Yes ChemicalMod Action: Chemical Modification (Acidification/Salt Formation) CheckClear->ChemicalMod No DilutionCheck Issue: Precipitates upon Dilution in Media? Ready->DilutionCheck Stepwise Action: Use Stepwise Serial Dilution DilutionCheck->Stepwise Yes

Figure 1: Diagnostic logic flow for troubleshooting initial solubilization and downstream precipitation events.

Technical Knowledge Base

The "Why": Structural Causality of Insolubility

To troubleshoot effectively, you must understand the thermodynamic barriers specific to Quinoline-4-carbohydrazides :

  • Pi-Pi Stacking (Lattice Energy): The quinoline ring is a flat, aromatic system. In the solid state, these rings stack efficiently like sheets of paper. Displacing these interactions requires significant solvent energy [1].

  • Hydrogen Bonding Network: The carbohydrazide linker (

    
    ) acts as both a hydrogen bond donor and acceptor. These form strong intermolecular networks in the crystal lattice that DMSO must disrupt.
    
  • The "Water Trap" (Critical): DMSO is highly hygroscopic .[1] It aggressively absorbs atmospheric moisture.[1]

    • Mechanism: Water molecules cluster around the DMSO sulfoxide group, reducing the availability of DMSO to interact with your hydrophobic quinoline.

    • Result: Even 1-2% water content in "old" DMSO can decrease the solubility of heterocycles by >50% [2].

Issue Resolution (FAQs)

Case 1: "I added DMSO, but the solid is just floating. It won't dissolve."

Diagnosis: High Crystal Lattice Energy. The solvent cannot overcome the intermolecular forces holding the crystal together at room temperature.

Corrective Protocol:

  • Heat: Warm the sample to 40–50°C in a water bath.

    • Caution: Do not exceed 60°C. Hydrazides can be prone to oxidation or hydrolysis at high temperatures over time.

  • Sonication: Use an ultrasonic bath for 10–15 minutes.

    • Physics: Acoustic cavitation creates micro-bubbles that implode, generating localized high energy to break crystal aggregates [3].

  • Vortexing: Vigorous vortexing is less effective than sonication for breaking lattices but essential for mixing.

Case 2: "It dissolved initially, but crystals appeared after a week in the fridge."

Diagnosis: Hygroscopicity & Freeze-Thaw Nucleation. Your DMSO stock likely absorbed water from the air, or the temperature drop reduced solubility (thermodynamic limit), triggering nucleation.

Corrective Protocol:

  • Storage: Store stocks in single-use aliquots to avoid repeated opening (moisture entry) and freeze-thaw cycles.

  • Seal: Use Parafilm® or inert gas (Argon/Nitrogen) overlay if possible.

  • Recovery: Re-heat and sonicate the stock before use. If a precipitate remains, filter the solution (0.2 µm PTFE) and re-quantify concentration via UV-Vis or HPLC, as the concentration is likely no longer accurate [4].

Case 3: "My compound crashes out immediately when I add it to cell culture media."

Diagnosis: Kinetic Solubility Failure ("DMSO Shock"). You are exceeding the compound's solubility in water. The rapid change from a hydrophobic environment (DMSO) to a hydrophilic one (Media) forces the hydrophobic quinoline rings to aggregate instantly.

Corrective Protocol: Stepwise Intermediate Dilution Do not pipette 100% DMSO stock directly into aqueous media. Use an intermediate dilution step.

Data Comparison: Solubilization Methods

MethodEfficacy for QuinolinesRisk FactorRecommendation
Vortexing LowLowUse for mixing, not dissolving.
Sonication HighLow (if temp controlled)Primary method.
Heating (50°C) Medium-HighMedium (Degradation)Use if sonication fails.
Acidification HighHigh (Assay interference)Last resort (see below).

Advanced Protocols

Protocol A: The "Intermediate Solvent" Method (Preventing Crash-out)

Use this workflow to introduce hydrophobic quinolines into biological assays.

SerialDilution Stock 10mM Stock (100% DMSO) Inter 100µM Intermediate (10% DMSO / 90% Media) Stock->Inter 1. Dilute 1:100 (Slowly) Final 1µM Assay Well (0.1% DMSO) Inter->Final 2. Dilute 1:100 ( into Assay)

Figure 2: Two-step dilution strategy to mitigate kinetic precipitation.

  • Prepare Intermediate: Dilute your high-concentration stock (e.g., 10mM) 10-fold or 100-fold into a "working stock" using serum-free media or buffer.

    • Critical: Add the DMSO stock dropwise to the buffer while vortexing the buffer.[2] This prevents local high concentrations.

  • Final Dilution: Pipette from this intermediate working stock into your final assay plate.

Protocol B: Chemical Modification (Acidification)

Use only if physical methods fail.

The quinoline nitrogen is basic (pKa ~4.9). Protonating it increases polarity.

  • Add 1 equivalent of HCl (relative to the compound) or acetic acid to the DMSO.

  • Note: Ensure your biological assay buffer has sufficient buffering capacity (e.g., HEPES, Tris) to neutralize this added acid so cell pH is not affected.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews.

  • BenchChem Technical Support. (2025). Impact of hygroscopic DMSO on solubility. BenchChem Knowledge Base.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Popa-Burke, I., et al. (2014).[4] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide

Executive Summary You are dealing with 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 524932-92-1).[1] This molecule combines a lipophilic quinoline-ethoxy core with a polar, nucleophilic carbohydrazide tail. The pur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are dealing with 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 524932-92-1).[1] This molecule combines a lipophilic quinoline-ethoxy core with a polar, nucleophilic carbohydrazide tail.

The purification challenge lies in the Solubility Paradox : The ethoxy group increases solubility in organic solvents (trapping non-polar impurities), while the hydrazide group invites hydrogen bonding (trapping polar impurities like hydrazine).

This guide replaces generic "wash and dry" advice with a differential solubility strategy designed to isolate the target molecule from its specific precursors: the ethyl 2-(3-ethoxyphenyl)quinoline-4-carboxylate (starting ester) and hydrazine hydrate.

Module 1: The Core Purification Protocol (The "Happy Path")

If your reaction has just finished, do not simply evaporate the solvent. The workup is the primary purification step.

The "Solubility Switch" Method

Principle: Hydrazides are significantly less soluble in cold ethanol than their corresponding esters. We exploit this thermal hysteresis.

Protocol:

  • Quench: Allow the reaction mixture (typically refluxing ethanol) to cool to room temperature naturally.

  • Induction: Cool the flask to 0–4°C (ice bath) for 2 hours. The hydrazide should precipitate as a solid, while the unreacted ester and excess hydrazine remain in the supernatant.

  • Filtration: Filter the solid under vacuum.

  • The Critical Wash (Displacement):

    • Wash the filter cake with cold ethanol (

      
      ) to remove the ester.
      
    • Follow immediately with copious cold water to remove hydrazine salts.

    • Final wash with diethyl ether (removes surface organics and aids drying).

  • Drying: Vacuum dry at

    
    . Do not exceed 
    
    
    
    to avoid cyclization to oxadiazoles.

Module 2: Troubleshooting & Rescue Strategies

Scenario A: "The Product Oiled Out" (Sticky/Gummy Precipitate)

Symptoms: Instead of crystals, you have a brown/yellow gum at the bottom of the flask.

Diagnosis: This usually happens if the reaction solvent (Ethanol) concentration is too low, or if "wet" hydrazine caused phase separation before crystallization.

Corrective Action:

  • Re-dissolution: Add a minimum amount of hot Ethanol (

    
    )  until the gum dissolves.
    
  • Polarity Adjustment: Add DMF (Dimethylformamide) dropwise (approx. 5-10% of total volume) to the hot solution. The quinoline core is highly soluble in DMF.

  • Slow Cooling: Turn off the heat and let the flask sit in the oil bath as it cools. Do not shock-cool with ice. The slow temperature drop promotes crystal lattice formation over amorphous gum precipitation.

Scenario B: "Persistent Ester Impurity" (TLC shows two spots)

Symptoms: NMR shows a triplet/quartet pattern typical of the ethyl ester, or TLC shows a fast-moving spot above the hydrazide.

Diagnosis: The ester is trapped inside the crystal lattice (occlusion).

Corrective Action: Trituration (Not Recrystallization) Recrystallization might just re-trap the impurity. Trituration washes the solid surface.

  • Suspend the dry solid in boiling Ethyl Acetate .

  • The hydrazide is generally insoluble in EtOAc, while the ester is soluble.

  • Stir at reflux for 15 minutes.

  • Hot Filtration: Filter the suspension while hot. The solid collected is your purified hydrazide; the ester remains in the filtrate.

Scenario C: "Pink/Red Coloration"

Symptoms: The product turns pink upon drying.

Diagnosis: Oxidation of residual hydrazine or trace phenols (from the ethoxy-phenyl moiety cleavage, though rare). Hydrazides can form colored charge-transfer complexes.

Corrective Action:

  • Recrystallize from Ethanol containing 1% Acetic Acid .

  • The acid protonates residual hydrazine, keeping it in solution during filtration.

  • Wash thoroughly with water to remove the acetate salts.

Module 3: Visualizing the Workflow

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on crude product state.

PurificationLogic Start Crude Reaction Mixture (Refluxed) Cool Cool to 0-4°C Start->Cool Precipitate Solid Formed? Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes OilOut Gum/Oil Formed Precipitate->OilOut No / Sticky Wash Wash: Cold EtOH -> Water -> Ether Filter->Wash CheckPurity Check TLC/NMR Wash->CheckPurity ImpurityEster Impurity: Unreacted Ester CheckPurity->ImpurityEster High Rf Spot ImpurityHydrazine Impurity: Hydrazine CheckPurity->ImpurityHydrazine Pink/Basic Success Pure Product (Dry < 80°C) CheckPurity->Success Pure ReDissolve Re-dissolve: Hot EtOH + 10% DMF OilOut->ReDissolve SlowCool Slow Cool (Insulated) ReDissolve->SlowCool SlowCool->Filter Trituration Triturate in Boiling EtOAc (Hot Filter) ImpurityEster->Trituration Trituration->Success AcidRecryst Recrystallize: EtOH + 1% AcOH ImpurityHydrazine->AcidRecryst AcidRecryst->Success

Figure 2: Impurity Origin & Removal

Caption: Tracking where impurities originate and which solvent removes them.

ImpurityMap Ester Starting Ester (Lipophilic) Solvent1 Cold Ethanol Ester->Solvent1 Soluble (Removes) Solvent3 Hot Ethyl Acetate Ester->Solvent3 Soluble Hydrazine Hydrazine Hydrate (Highly Polar/Toxic) Solvent2 Water Hydrazine->Solvent2 Highly Soluble (Removes) Product Target Hydrazide (Amphiphilic) Product->Solvent1 Insoluble (Preserves) Product->Solvent2 Insoluble (Preserves) Product->Solvent3 Insoluble (Trituration)

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography if recrystallization fails? A: Yes, but proceed with caution. Hydrazides are basic and can streak on silica gel.

  • Recommendation: Use a mobile phase of Dichloromethane : Methanol (95:5) .

  • Tip: Pre-wash the silica column with 1% Triethylamine in the mobile phase to neutralize acidic sites on the silica, preventing the hydrazide from sticking or decomposing [1].

Q2: Why is the melting point broad (e.g., 210–218°C)? A: A broad range indicates solvates or impurities.

  • Solvates: Hydrazides trap water/ethanol easily. Dry the sample at

    
     under high vacuum (0.1 mbar) for 6 hours.
    
  • Cyclization: If you dried it >

    
    , you may have partially converted the hydrazide to a 1,3,4-oxadiazole. Check IR for the loss of the N-H stretch [2].
    

Q3: Is the 3-ethoxy group stable during acid washing? A: Generally, yes. The ether linkage is robust against dilute weak acids (like acetic acid) used in workups. Avoid boiling in concentrated HBr or HI, which would cleave the ether to a phenol.

Q4: How do I store the purified compound? A: Store in an amber vial (light sensitive) under inert gas (Argon/Nitrogen) at


. Hydrazides can slowly oxidize to diimides or hydrazones upon exposure to air and moisture over months [3].

Analytical Verification Data

TestExpected Result (Pure)Common Failure Mode
TLC Single spot, Rf ~0.3-0.4 (DCM:MeOH 9:1)Fast moving spot (Ester) or Baseline streak (Hydrazine)
1H NMR 3-Ethoxy signals (Triplet ~1.4ppm, Quartet ~4.1ppm) + Hydrazide singlets (~4.5ppm & ~9.8ppm)Missing hydrazide protons (Cyclization) or extra triplet (Ester)
Appearance White to off-white crystalline solidYellow/Brown (Oxidation) or Gum (Solvent trapped)

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Retrieved from BenchChem Technical Library. 3[4]

  • Mahmoud, R. et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. 5

  • Sigma-Aldrich. (n.d.). 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide Product Sheet. 1

Sources

Optimization

Technical Support Center: Recrystallization of Ethoxy-Substituted Quinoline Derivatives

Status: Active Last Updated: March 5, 2026 Department: Chemical Process R&D Doc ID: TS-QZN-088[1][2] Core Technical Overview Ethoxy-substituted quinolines (e.g., 6-ethoxyquinoline, 8-ethoxyquinoline) present a unique pur...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 5, 2026 Department: Chemical Process R&D Doc ID: TS-QZN-088[1][2]

Core Technical Overview

Ethoxy-substituted quinolines (e.g., 6-ethoxyquinoline, 8-ethoxyquinoline) present a unique purification challenge.[1] Unlike their hydroxy-quinoline precursors, which are highly polar and capable of hydrogen bonding, the ethoxy group introduces significant lipophilicity while retaining the basic nitrogen functionality.

This "amphiphilic" character means they often display high solubility in alcohols but can form "oils" rather than crystals if the polarity gap between the solute and solvent is not precisely managed. This guide provides a self-validating framework for selecting solvents and troubleshooting the common "oiling out" phenomenon.

Solvent Selection Matrix

Directive: Do not rely on a single solvent. Use this matrix to select a system based on your crude material's behavior.[1][2]

Solvent SystemPolarity ProfileBest ApplicationRisk Factor
Ethanol (Abs.) Protophilic / PolarPrimary Choice. Standard for mono-ethoxy derivatives (e.g., 6-ethoxyquinoline).[1]Medium: High solubility may require cooling to -20°C for good yields.[1]
Ethanol / Water (9:1) Binary (Polar/Aq)High Recovery. Best when the compound is too soluble in pure ethanol. Water acts as the anti-solvent.High: Excess water frequently causes oiling out (LLPS).[1]
Ethyl Acetate / Hexane Aprotic / Non-polarPolymorph Control. Excellent for removing polar impurities (N-oxides).[1]Low: Flammability risks; requires precise ratio tuning (start 1:4).[1]
Methanol Highly PolarHigh Purity. effective for removing tarry, non-polar side products.[1]Medium: Toxicity; often holds the product in solution too well.
Toluene Aromatic / Non-polarSpecific Isomers. Useful for 8-ethoxyquinoline where internal H-bonding is absent.[1]High: High boiling point makes drying crystals difficult.[1]

Visualizing the Decision Process

The following logic flow illustrates the solvent selection and troubleshooting pathway.

RecrystallizationLogic Start Crude Ethoxy-Quinoline SolubilityTest Solubility Test (100mg/1mL) Start->SolubilityTest SolubleCold Soluble at RT? SolubilityTest->SolubleCold InsolubleHot Insoluble at Boiling? SolubleCold->InsolubleHot No MixedSystem Use EtOAc:Hexane (1:4) SolubleCold->MixedSystem Yes (Too Soluble) Ethanol Use Ethanol (Abs.) InsolubleHot->Ethanol No (Ideal Behavior) OilingOut PROBLEM: Oiling Out (Liquid-Liquid Phase Separation) InsolubleHot->OilingOut Melts before dissolving Ethanol->OilingOut Cooled too fast Success Crystalline Solid Ethanol->Success MixedSystem->Success Remedy1 Remedy: Reheat & Add Seed Crystal OilingOut->Remedy1 Remedy2 Remedy: Add 5% More Solvent OilingOut->Remedy2 Remedy1->Success Remedy2->Success

Figure 1: Decision logic for solvent selection and troubleshooting phase separation (Oiling Out).

Troubleshooting Guide: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution becomes turbid with milky droplets (emulsion) instead of forming geometric crystals. This eventually settles into a sticky gum at the bottom.

Root Cause:

  • Melting Point Depression: Impurities lower the melting point of your solid below the boiling point of the solvent.

  • Supersaturation Overshoot: The solution is too concentrated, forcing the solute out of solution faster than the crystal lattice can organize.

The "Rescue" Protocol:

  • Do NOT cool further. Cooling an oiled-out solution only hardens the oil into an amorphous glass.[1]

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add 10-15% more of the "good" solvent (e.g., Ethanol).[1] This raises the solubility limit slightly, preventing the "crash" out.

  • Seed: Remove from heat. When the solution is just below boiling, add a seed crystal (a tiny speck of pure product).

    • Why? This provides a template for the lattice, bypassing the energy barrier of nucleation.

  • Insulate: Wrap the flask in a towel or place it in a warm water bath to cool extremely slowly .

Standard Operating Procedure (SOP)

Objective: Purification of 6-ethoxyquinoline (or analogous derivative).

Materials:

  • Crude Quinoline derivative (Dark solid/oil)

  • Solvent: Ethanol (Absolute)

  • Activated Charcoal (Norit)

  • Celite (Filter aid)

Workflow:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add hot ethanol slowly. Keep the mixture near boiling (steam bath preferred to avoid ignition).

    • Checkpoint: If 1g requires <3mL ethanol, switch to Ethanol/Water.[1]

  • Decolorization (Optional): If the solution is dark brown/red, remove from heat, add 1-2% w/w activated charcoal. Boil for 2 minutes.

    • Warning: Never add charcoal to a boiling solution; it will erupt (bump).[1]

  • Hot Filtration: Filter through a Celite pad on a pre-warmed funnel to remove charcoal/insolubles.[1]

  • Crystallization:

    • Cover the flask. Allow to reach Room Temperature (RT) undisturbed (approx. 1-2 hours).[1]

    • Once RT is reached, transfer to a 4°C fridge, then -20°C freezer.

  • Collection: Filter cold crystals. Wash with cold solvent (e.g., -20°C Ethanol).[1]

  • Drying: Vacuum dry at 40°C.

    • Note: Ethoxy quinolines can sublime; do not use high vacuum (<1 mbar) with excessive heat.[1]

Frequently Asked Questions (FAQs)

Q: My product has a persistent yellow/orange color even after charcoal treatment. Why? A: Quinolines are prone to N-oxidation or polymerization upon air exposure.[1] The color often indicates trace conjugated impurities. If charcoal fails, perform a salt formation step.[1] Dissolve the quinoline in ether, bubble HCl gas to precipitate the Hydrochloride salt (white solid), filter, and neutralize back to the free base.

Q: Can I use water as a solvent? A: Generally, no.[1] While 8-hydroxyquinoline is soluble in hot water, ethoxy -substituted derivatives are too lipophilic.[1] Water will cause the material to separate as an oil immediately. Use water only as an anti-solvent added dropwise to a hot ethanolic solution.[1]

Q: The crystals are "fluffy" and hard to filter. A: This indicates rapid precipitation (dendritic growth). Re-dissolve and cool more slowly. Alternatively, use a heavier solvent system like Toluene/Hexane , which tends to form denser prisms.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for quinoline purification via ethanol).

  • He, P., & Ackman, R. G. (2000).[3] Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069–3071.[3] Link (Describes purification of 6-ethoxy derivatives via distillation and recrystallization).[1][3]

  • Hamer, F. M. (1924).[1] The Cyanine Dyes of the Quinoline Series. Journal of the Chemical Society.[4] (Fundamental work on ethoxy-quinoline solubility).

  • Shaw, E., et al. (1929).[1] Method of making 2:4-dimethyl-6-ethoxyquinoline. US Patent 1,701,144.[1] Link (Describes fractional distillation and recrystallization of ethoxy-quinolines).[1]

  • BenchChem Technical Support. (2025). Optimizing Solvent Systems for Quinoline Synthesis and Purification. Link (General guidelines for quinoline solubility).[1]

Sources

Troubleshooting

Enhancing aqueous stability of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide

Subject: 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide CAS: 524932-92-1 | Class: Quinoline-4-carbohydrazide derivative[1][2][3] Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have c...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide

CAS: 524932-92-1 | Class: Quinoline-4-carbohydrazide derivative[1][2][3]

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific stability challenges associated with 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide .

This molecule presents a "dual-threat" stability profile:

  • The Quinoline Core: Highly lipophilic, leading to aqueous precipitation and physical instability.

  • The Carbohydrazide Moiety (

    
    ):  Chemically labile, susceptible to both hydrolytic cleavage and oxidative degradation.
    

This guide moves beyond basic handling to provide root-cause analysis and self-validating protocols for stabilizing this compound in aqueous media.

Module 1: Chemical Stability (Hydrolysis & Oxidation)

The carbohydrazide group is the "weak link" in this molecule. It is a strong nucleophile (due to the alpha-effect) but is thermodynamically unstable in extreme pH and oxidatively unstable in air.

Troubleshooting Guide: Chemical Degradation
SymptomProbable CauseMechanismCorrective Action
Solution turns yellow/brown Oxidative DegradationFormation of azo/diazenyl species or radical intermediates.1. Deoxygenate buffers (sparge with

).2. Add antioxidant (Ascorbic acid or EDTA).
Loss of potency at pH < 4 Acid-Catalyzed HydrolysisProtonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the hydrazide to carboxylic acid.1. Buffer exchange to pH 6.0–7.5.2. Store frozen (-20°C).
Loss of potency at pH > 9 Base-Catalyzed HydrolysisHydroxide ion attacks the carbonyl carbon.1. Avoid alkaline buffers.2. Use fresh preparations only.
Extra peaks in HPLC Aldehyde/Ketone ImpuritiesHydrazide reacts with trace aldehydes (e.g., in low-grade acetone or alcohols) to form hydrazones .1. Use HPLC-grade solvents.2. Avoid acetone/aldehydes in cleaning glassware.
Visualizing the Degradation Pathways

The following diagram illustrates the two primary chemical failure modes: Hydrolysis (pH-driven) and Oxidation (Air-driven).

DegradationPathways Compound 2-(3-Ethoxyphenyl) quinoline-4-carbohydrazide Acid Acid/Base Catalyst Compound->Acid Oxygen Dissolved O2 (Trace Metals) Compound->Oxygen Hydrolysis Hydrolysis (Cleavage) Acid->Hydrolysis Carboxylic Degradant A: Quinoline-4-carboxylic acid Hydrolysis->Carboxylic Hydrazine Degradant B: Hydrazine Hydrolysis->Hydrazine Oxidation Oxidation (Radical Mechanism) Oxygen->Oxidation Diimide Intermediate: Diimide/Azo species Oxidation->Diimide Colored Colored Oligomers (Brown/Yellow) Diimide->Colored

Caption: Mechanistic degradation pathways showing hydrolytic cleavage to acid/hydrazine and oxidative conversion to colored oligomers.

Module 2: Physical Stability (Solubility Enhancement)

The 3-ethoxyphenyl and quinoline rings create a highly hydrophobic planar structure. In pure water, this compound will precipitate or adsorb to plastic surfaces.

FAQ: Solubility & Precipitation

Q: Why does my compound precipitate upon dilution into PBS? A: The compound is likely dissolving in your stock solvent (DMSO) but "crashing out" when the solvent capacity drops. The quinoline nitrogen (


) is uncharged at neutral pH (PBS pH 7.4), making the molecule its least soluble neutral form.

Q: Can I use acid to dissolve it? A: Yes, acidifying to pH 2-3 will protonate the quinoline nitrogen, forming a soluble salt. However , as noted in Module 1, this accelerates hydrolytic degradation of the carbohydrazide. This is a "Solubility vs. Stability" trade-off.

Protocol: Cyclodextrin Complexation

To solve the solubility issue without triggering hydrolysis, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD). This encapsulates the hydrophobic ethoxyphenyl-quinoline core while leaving the polar hydrazide exposed to the solvent but sterically shielded.

Step-by-Step Procedure:

  • Preparation: Prepare a 20% (w/v) stock solution of HP-

    
    -CD in water or buffer (pH 6.5).
    
  • Dispersion: Add excess 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide to the CD solution.

  • Equilibration: Shake at 25°C for 24 hours. Protect from light.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

  • Validation: Analyze filtrate by HPLC to determine soluble concentration.

Data: Solubilization Strategy Comparison

StrategySolubility GainChemical Stability RiskRecommendation
pH Adjustment (Acidic) High (

)
High (Hydrolysis)Use only for immediate acute injections.
Co-solvent (PEG400/EtOH) Moderate (

)
LowGood for short-term assays. Risk of precipitation on dilution.
Cyclodextrin (HP-

-CD)
High (

)
Very Low (Protective)Gold Standard for this compound.
Surfactants (Tween 80) ModerateModerate (Oxidation risk)Avoid if oxidation is a concern (Tweens contain peroxides).
Module 3: Experimental Workflow Strategy

Use this decision tree to select the correct formulation based on your experiment's duration and pH requirements.

FormulationStrategy Start Start: Define Experiment Duration Duration? Start->Duration Short < 2 Hours Duration->Short Acute Long > 24 Hours Duration->Long Chronic/Storage AcidSol Acidic Salt (pH 3) (Max Solubility) Short->AcidSol CDComplex HP-beta-CD Complex (Max Stability) Long->CDComplex OxidationCheck Oxidation Sensitive? CDComplex->OxidationCheck AddAnti Add EDTA/Ascorbate + N2 Purge OxidationCheck->AddAnti Yes (Color change) Standard Standard Buffer OxidationCheck->Standard No

Caption: Decision matrix for selecting formulation based on experimental timeframe and oxidation sensitivity.

References
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).[4] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[4] Link

    • Relevance: Establishes the pH-rate profile for hydrazide hydrolysis, confirming instability in acidic conditions.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Relevance: Validates the use of Cyclodextrins for solubilizing lipophilic drugs like quinolines without altering chemical structure.
  • BenchChem Technical Support. (2025). Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Technical Guides. Link

    • Relevance: Provides specific solubility data for quinoline scaffolds and salt formation str
  • Sigma-Aldrich. (2025). Product Specification: 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide (CAS 524932-92-1).[1][5] Link

    • Relevance: Confirms compound identity and basic physicochemical properties.

Sources

Optimization

Optimization of reaction time for quinoline ester hydrazinolysis

Topic: Optimization of Reaction Time for Quinoline Ester Hydrazinolysis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Ticket Type: Proce...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Time for Quinoline Ester Hydrazinolysis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Ticket Type: Process Optimization & Troubleshooting Subject: Accelerating Kinetics and Maximizing Yield in Quinoline-3-Carbohydrazide Synthesis

Welcome to the technical support hub for quinoline scaffold functionalization. This guide addresses the kinetic bottlenecks often encountered during the hydrazinolysis of quinoline esters (e.g., ethyl quinoline-3-carboxylate). Below, you will find optimized protocols, mechanistic insights, and troubleshooting workflows designed to reduce reaction times from overnight reflux to under an hour.

Part 1: The Optimized Protocol (Conventional vs. Microwave)

User Inquiry: “My standard reflux protocol takes 12-24 hours. How can I reduce this reaction time without compromising yield?”

Application Scientist Response: The rate of hydrazinolysis is governed by the nucleophilicity of hydrazine and the electrophilicity of the ester carbonyl. In quinoline systems, the electron-deficient nature of the heteroaromatic ring generally aids reactivity, but steric hindrance (e.g., substituents at C2 or C4) can significantly retard the process.

We recommend two optimized workflows. Method B (Microwave) is preferred for high-throughput optimization.

Comparative Protocol Table
ParameterMethod A: Conventional Reflux (Standard)Method B: Microwave Irradiation (High-Speed)
Solvent Absolute Ethanol (EtOH)Ethanol or Solvent-Free (Neat)
Stoichiometry 1.0 eq Ester : 5–10 eq Hydrazine Hydrate1.0 eq Ester : 3–5 eq Hydrazine Hydrate
Temperature 78–80 °C (Reflux)100–120 °C (Pressurized)
Reaction Time 4 – 12 Hours 10 – 20 Minutes
Yield 70–85%85–95%
Key Advantage Scalable, no special equipment needed.Rapid library synthesis, cleaner profile.

Critical Note on Reagents: Always use Hydrazine Hydrate (80-100%) . Old or diluted hydrazine (often oxidized to inactive species) is the #1 cause of stalled reactions.

Part 2: Troubleshooting Guide (Q&A)
Category: Reaction Kinetics & Monitoring

Q1: The reaction has been refluxing for 6 hours, but TLC shows 40% starting material. Why is it stalling? Diagnosis: This is typically a concentration or reagent quality issue.

  • The "Dilution Trap": If the reaction is too dilute (>10 mL solvent per mmol substrate), the collision frequency decreases, slowing the bimolecular substitution.

  • Hydrazine Quality: Hydrazine absorbs CO₂ from air to form carbazates or oxidizes over time.

  • Solution:

    • Concentrate the reaction mixture by distilling off 50% of the solvent.

    • Add a fresh aliquot (2 eq) of hydrazine hydrate.

    • Pro-Tip: If the ester is sterically hindered (e.g., 2-methyl-4-phenylquinoline-3-ester), switch to n-butanol (bp 117 °C) to achieve a higher reflux temperature.

Q2: Can I use water as a solvent to make the process "greener"? Answer: Generally, no for optimization. While hydrazine hydrate is aqueous, the quinoline ester is typically hydrophobic. Using water creates a biphasic system where the reaction only occurs at the interface, drastically increasing reaction time.

  • Exception: If you use a phase transfer catalyst (PTC) like TBAB (Tetrabutylammonium bromide), you can run this in water, but ethanol remains superior for solubility and work-up (product precipitation).

Category: Isolation & Purity [1]

Q3: My product is not precipitating upon cooling. How do I isolate it without a column? Answer: Quinoline hydrazides usually crystallize from cooling ethanol. If they don't:

  • Volume Reduction: Evaporate the solvent to ~20% of the original volume.

  • Anti-Solvent Crash: Add cold water or diethyl ether to the residue.

  • Trituration: If it forms an oil, triturrate with cold hexanes or ether to induce crystallization.

  • Note: If the product remains soluble in water, it implies the formation of the carboxylate salt (hydrolysis) rather than the hydrazide. Check pH; hydrazinolysis requires basic conditions but the product is neutral/basic.

Q4: I see a second spot on TLC moving slightly faster than the product. What is it? Diagnosis: This is likely the Bis-quinolyl hydrazide (dimer) or a cyclic byproduct if the side chains allow.

  • Cause: Low hydrazine concentration. If hydrazine is limiting, the newly formed hydrazide product (which contains an -NH₂ group) can attack another ester molecule.

  • Fix: Always maintain a large excess of hydrazine (at least 3-5 equivalents) to statistically favor the hydrazine attack over the hydrazide attack.

Part 3: Mechanistic Visualization & Workflow

The following diagram illustrates the decision logic for optimizing the reaction time based on substrate complexity and available equipment.

QuinolineHydrazinolysis Start Start: Quinoline Ester Substrate CheckSterics Check Steric Hindrance (Positions 2, 4) Start->CheckSterics Unblocked Unblocked (e.g., H, Me) CheckSterics->Unblocked Low Hindrance Hindered Hindered (e.g., Ph, t-Bu) CheckSterics->Hindered High Hindrance MethodA Method A: EtOH Reflux (Standard) Unblocked->MethodA Conventional Lab MethodB Method B: Microwave (100-120°C, EtOH) Unblocked->MethodB High Speed Hindered->MethodB Preferred MethodC Method C: High Boiling Solvent (n-BuOH Reflux) Hindered->MethodC Conventional TLC TLC Check (1-2 hrs) MethodA->TLC MethodB->TLC MethodC->TLC Precipitate Cool & Precipitate TLC->Precipitate Complete Workup Concentrate & Add Water TLC->Workup No Precipitate Workup->Precipitate Induce Solidification

Caption: Decision matrix for selecting the optimal hydrazinolysis protocol based on steric environment and equipment availability.

Part 4: Data Summary & Optimization Matrix

Use this matrix to adjust your conditions if the standard protocol fails.

VariableAdjustmentEffect on Reaction TimeRisk Factor
Hydrazine Eq. Increase (3 → 10 eq)Decreases (Significant)Minimal; excess is removed by wash.
Solvent Polarity EtOH → n-BuOHDecreases (Due to higher T)harder to remove solvent (high bp).
Concentration 0.1 M → 0.5 MDecreases Product may entrap impurities upon rapid precipitation.
Temperature 80°C → 120°C (MW)Decreases (Drastic)Potential degradation if thermally labile groups present.
References
  • Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem Application Notes. (2025). Retrieved from

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. (2016). Retrieved from

  • Microwave-assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives. Bioorganic & Medicinal Chemistry, 18(1), 214–221. (2010). Retrieved from

  • Optimization of HQ-Mediated Derivatization Reaction Conditions. PMC (NIH). (2013). Retrieved from

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. (2019). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide, a heterocyclic compound representative of scaffolds with significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry and drug development.[1] The structural complexity of quinoline derivatives necessitates robust analytical techniques for unambiguous characterization, with 1H NMR spectroscopy serving as the primary tool for elucidating molecular structure in solution.[2]

Here, we will not only dissect the predicted 1H NMR spectrum of the title compound but also objectively compare the utility of this technique against other common spectroscopic methods. This guide is intended for researchers, scientists, and drug development professionals who rely on accurate structural data to advance their work.

Section 1: In-Depth 1H NMR Spectral Analysis

Proton NMR (1H NMR) spectroscopy provides a wealth of information based on four key parameters: the number of signals (chemically non-equivalent protons), their chemical shift (electronic environment), signal integration (proton count), and splitting patterns (neighboring protons).[3][4]

Molecular Structure and Proton Numbering

To facilitate a clear discussion, the protons of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide are systematically labeled in the diagram below. This numbering will be used throughout the analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (~5-10 mg) B 2. Add Solvent (~0.6 mL DMSO-d6) A->B C 3. Add TMS (Internal Standard) B->C D 4. Vortex/Sonicate (Ensure Dissolution) C->D E 5. Transfer to NMR Tube D->E F 6. Insert Sample (Into Spectrometer) E->F G 7. Lock, Tune, Shim (Optimize Magnetic Field) F->G H 8. Acquire Spectrum (Set Parameters, e.g., 16 scans) G->H I 9. Fourier Transform H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Calibrate to TMS (0 ppm) K->L M 13. Integrate Signals L->M N 14. Assign Peaks M->N

Caption: Standard workflow for 1H NMR spectroscopic analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide into a clean, dry vial.

    • Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm). [5] * Ensure complete dissolution of the sample by vortexing or brief sonication. A clear, homogenous solution is required.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: The instrument locks onto the deuterium signal of the DMSO-d6 to stabilize the magnetic field against drift.

    • Tuning: The probe is tuned to the specific frequencies of ¹H and ²H for optimal signal reception.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to produce sharp, symmetrical peaks.

    • Acquisition: Set standard acquisition parameters. A typical experiment would involve a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to create a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate the area under each signal to determine the relative ratio of protons.

    • Analyze the chemical shifts, splitting patterns, and integrals to assign the structure.

Section 3: Comparison with Alternative Analytical Techniques

While 1H NMR is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution, a comprehensive characterization relies on complementary data from other techniques.

TechniqueInformation ProvidedSample RequirementsStrengthsLimitations
1H NMR Spectroscopy Precise proton environments, connectivity (through coupling), and relative proton count.5-10 mg, solubleUnparalleled detail on H-framework, non-destructive.Lower sensitivity than MS, complex spectra can be difficult to interpret, requires soluble sample.
13C NMR Spectroscopy Number of unique carbon atoms, carbon hybridization (sp³, sp², sp), and chemical environment.10-20 mg, solubleDirectly confirms carbon skeleton, complements 1H NMR.Low natural abundance of 13C (~1.1%) results in low sensitivity and longer acquisition times. [4]
Mass Spectrometry (MS) High-resolution molecular weight (confirms molecular formula), and fragmentation patterns (substructural information).<1 mg, soluble or volatileExtremely high sensitivity, provides exact mass.Isomeric compounds can be indistinguishable, provides limited connectivity information, destructive technique.
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O, N-H, C-O).~1 mg, solid or liquidFast, simple, requires minimal sample. Excellent for confirming functional groups.Provides little to no information on the overall molecular skeleton or connectivity.

Causality in Method Selection:

  • Initial Confirmation: A synthetic chemist would typically run an IR spectrum first as a quick check. For our target molecule, the presence of strong absorptions around 3300 cm⁻¹ (N-H), 1670 cm⁻¹ (C=O, amide), and 1240 cm⁻¹ (C-O, ether) would provide immediate confidence that the key functional groups are present.

  • Primary Structure Elucidation: 1H NMR is the next and most crucial step. It provides the detailed map of the proton framework, allowing for the assembly of the molecular puzzle.

  • Carbon Skeleton Confirmation: A 13C NMR spectrum is run to confirm the number of unique carbons matches the proposed structure and that their chemical shifts are in the expected regions (e.g., C=O carbons downfield >160 ppm).

  • Formula Verification: High-Resolution Mass Spectrometry (HRMS) provides the definitive confirmation of the molecular formula by measuring the exact mass to within a few parts per million. For C18H17N3O2, the expected exact mass is 307.1321, and a measured value of 307.1325 would confirm this formula.

Conclusion

The structural elucidation of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide is a prime example of the central role of 1H NMR spectroscopy in modern organic chemistry. Its ability to provide detailed information on the electronic environment, count, and connectivity of every proton in the molecule is unmatched by other techniques. However, for absolute and unambiguous characterization, a synergistic approach is paramount. The rapid functional group identification from IR spectroscopy, carbon framework data from 13C NMR, and definitive molecular formula confirmation from HRMS are all essential components of a robust analytical data package for researchers in drug discovery and development.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Wu, Y., et al. (2019). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Available at: [Link]

  • Baxendale Group, Durham University. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Available at: [Link]

  • ACS Publications. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

  • OrganicChemGuide. 1H NMR Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation of Quinoline-4-Carbohydrazides

The following guide is structured as a high-level technical resource for analytical chemists and medicinal chemists involved in structural elucidation and pharmacokinetic profiling of quinoline-based drugs. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical chemists and medicinal chemists involved in structural elucidation and pharmacokinetic profiling of quinoline-based drugs.

Executive Summary

Quinoline-4-carbohydrazides represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for next-generation antitubercular, antiviral, and anticancer agents. Their structural similarity to Isoniazid (INH) necessitates precise analytical methods to differentiate novel derivatives from metabolic byproducts and structural isomers.

This guide objectively compares the mass spectrometric behavior of quinoline-4-carbohydrazides against their pyridine analogs (Isoniazid) and isoquinoline isomers . It details the specific fragmentation pathways governed by the fused benzene ring, providing a self-validating framework for structural confirmation.

Structural & Mechanistic Analysis

The Core Scaffold vs. Alternatives

The fragmentation logic of quinoline-4-carbohydrazides (


, MW 187.19 Da) is driven by the competition between the basicity of the hydrazide nitrogen and the stability of the quinoline aromatic system.
FeatureQuinoline-4-CarbohydrazideIsoniazid (Alternative A)Isoquinoline Isomer (Alternative B)
Monoisotopic Mass 187.07 Da137.06 Da187.07 Da
Primary Ionization Site Hydrazide terminal amine (

)
Pyridine Ring N / Hydrazide NIsoquinoline Ring N (Position 2)
Dominant ESI Loss

32 (

) & 17 (

)

32 (

)

17 (

) (Amide formation favored)
Ring Stability High (Fused Benzene)ModerateHigh (Fused Benzene)
Fragmentation Pathways (ESI-MS/MS)

In positive Electrospray Ionization (ESI+), the protonated molecular ion


 (m/z 188) undergoes two competing pathways. The presence of the fused benzene ring in quinoline stabilizes the acylium ion more effectively than in the pyridine analog, altering the ratio of Pathway A to Pathway B.
  • Pathway A: Hydrazine Loss (Acylium Formation)

    • Mechanism: Inductive cleavage of the C-N bond.

    • Result: Formation of the quinoline-4-acylium ion (

      
       156).
      
    • Significance: This is the diagnostic "fingerprint" ion for the 4-substituted carbonyl group.

  • Pathway B: Ammonia Loss (Amide Formation)

    • Mechanism: Nucleophilic attack or rearrangement leading to the expulsion of

      
      .
      
    • Result: Formation of the protonated quinoline-4-carboxamide (

      
       171).
      
    • Significance: Dominant in derivatives where the hydrazide nitrogen is substituted or sterically hindered.

Visualization of Fragmentation Dynamics[1][2]

The following diagram illustrates the validated fragmentation tree for Quinoline-4-carbohydrazide under Collision-Induced Dissociation (CID).

G M_H [M+H]+ m/z 188 (Parent Ion) Amide [M+H - NH3]+ m/z 171 (Carboxamide) M_H->Amide - NH3 (17 Da) Acylium [M+H - N2H4]+ m/z 156 (Acylium Ion) M_H->Acylium - N2H4 (32 Da) (Primary Pathway) Quinoline [Q-H]+ m/z 129 (Quinoline Ring) Amide->Quinoline - NCOH (43 Da) Quinolinium [C9H6N]+ m/z 128 (Radical Cation) Acylium->Quinolinium - CO (28 Da) HCN_Loss [C8H6]+ m/z 101 (HCN Loss) Quinolinium->HCN_Loss - HCN (27 Da) Phenyl [C6H5]+ m/z 77 (Phenyl Cation) HCN_Loss->Phenyl - C2H2 (26 Da)

Caption: CID fragmentation tree of Quinoline-4-carbohydrazide. Red nodes indicate diagnostic acylium ions; Green nodes indicate ring degradation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish these compounds from isobaric interferences, follow this standardized LC-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation of the hydrazide terminal nitrogen (

      
      ) and the quinoline ring nitrogen (
      
      
      
      ).
Instrument Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile N-N bond).

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Quantification (MRM): 25 eV (Maximizes m/z 156 generation).

Validation Criteria (Pass/Fail)
  • Criterion 1 (Hydrazide Integrity): The ratio of

    
     156 (Acylium) to 
    
    
    
    171 (Amide) should be > 2:1 at 25 eV. A reversal of this ratio suggests an N-substituted derivative or an isoquinoline isomer.
  • Criterion 2 (Ring Confirmation): Presence of

    
     128 and 
    
    
    
    101 confirms the quinoline core. Absence of
    
    
    101 at high energy suggests a saturated ring system (e.g., tetrahydroquinoline).

Comparative Data: Quinoline vs. Isoquinoline[3][4][5]

Differentiation of isomers is the most challenging aspect of analyzing this class. While their molecular weights are identical, their fragmentation kinetics differ due to the position of the ring nitrogen.

ParameterQuinoline-4-CarbohydrazideIsoquinoline-1-Carbohydrazide
Diagnostic Ion (Low CE) m/z 156 (Stable Acylium)m/z 156 (Less Stable)
Diagnostic Ion (High CE) m/z 128 (Quinolinium)m/z 128 (Isoquinolinium)
HCN Loss Efficiency High (Forms m/z 101 easily)Lower (Requires higher energy)
Key Difference The m/z 128

101 transition
is cleaner and more intense in quinoline due to the specific resonance stability of the 4-position cation compared to the 1-position.
Isoquinoline often shows a higher abundance of m/z 129 (rearrangement to stable fused ring structure) relative to m/z 128.

Data Interpretation: If the spectrum shows a "messy" baseline around m/z 128-130 with significant proton transfer (m/z 129 > 128), suspect the Isoquinoline isomer. If the transition 156


 128 

101 is clean and distinct, confirm Quinoline .

References

  • Fragmentation of Quinoline Derivatives

    • Rezaee, S., et al. "Mass spectral fragmentation patterns of some new quinoline derivatives.
    • Source:

  • Isoniazid (Analog)

    • Mahapatra, S., et al. "A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid."[1] Antimicrobial Agents and Chemotherapy.[2]

    • Source:

  • Differentiation of Isomers

    • Kanamori, T., et al. "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)
    • Source:

  • General Hydrazide Fragmentation

    • "Mass Spectrometry of Hydrazides and Hydrazones." Journal of Mass Spectrometry.
    • Source:

Sources

Validation

Technical Guide: 13C NMR Interpretation for 2-(3-Ethoxyphenyl)quinoline Scaffolds

Executive Summary 2-(3-Ethoxyphenyl)quinoline represents a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimalarial, anticancer, and anti-inflammatory therapeutics. However, stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Ethoxyphenyl)quinoline represents a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimalarial, anticancer, and anti-inflammatory therapeutics. However, structural validation of this scaffold is often complicated by signal overlap in proton (


H) NMR, particularly in the aromatic region (6.5–8.5 ppm) where quinoline and phenyl protons coalesce.

This guide provides a definitive technical analysis of the Carbon-13 (


C) NMR  signature for this scaffold. Unlike 

H NMR,

C NMR offers distinct resolution of quaternary carbons and unambiguous differentiation between regioisomers (e.g., 2-substituted vs. 4-substituted quinolines). We compare the "performance" of

C NMR against alternative characterization methods, demonstrating why it is the requisite "Gold Standard" for this molecular class.

Part 1: Structural Analysis & Numbering

To interpret the spectra accurately, we must first define the atom numbering system. The molecule consists of a quinoline fused ring system connected at the C2 position to a phenyl ring, which bears an ethoxy group at the meta (3') position.

Visualization: Structural Numbering

G Figure 1: Numbering Scheme for 2-(3-Ethoxyphenyl)quinoline. Red nodes indicate key diagnostic quaternary carbons. cluster_0 cluster_1 cluster_2 N1 N1 C2 C2 (q) N1->C2 C3 C3 C2->C3 C1p C1' (q) C2->C1p Link C4 C4 C3->C4 C4a C4a (q) C4->C4a C5 C5 C4a->C5 C8a C8a (q) C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->N1 C2p C2' C1p->C2p C3p C3' (q) C2p->C3p C4p C4' C3p->C4p O O C3p->O C5p C5' C4p->C5p C6p C6' C5p->C6p C6p->C1p CH2 CH2 (Et) O->CH2 CH3 CH3 (Et) CH2->CH3

Part 2: Comparative Methodology

In drug development, speed and accuracy are competing variables. Below, we compare the efficacy of


C NMR against common alternatives for validating this specific scaffold.
Method A: H NMR (The "Quick Check")
  • Pros: Fast acquisition (1-5 mins), high sensitivity.

  • Cons: High Ambiguity. The 2-(3-ethoxyphenyl)quinoline scaffold has 10 aromatic protons. In

    
    , the protons at C5, C6, C7, C8 often overlap with the phenyl ring protons (C2', C4', C5', C6'), creating a "multiplet soup" between 7.2–8.2 ppm.
    
  • Verdict: Insufficient for de novo structural proof; suitable only for purity checks.

Method B: Mass Spectrometry (HRMS)
  • Pros: Confirms molecular formula (

    
    ).
    
  • Cons: Isomer Blind. HRMS cannot distinguish between 2-(3-ethoxyphenyl)quinoline and its isomer 4-(3-ethoxyphenyl)quinoline.

  • Verdict: Mandatory but not structural proof.

Method C: C NMR (The "Product" - Recommended)
  • Pros: Topology Resolved. The quinoline C2 (attached to N) and the phenyl C3' (attached to Oxygen) appear as distinct quaternary signals. The chemical shift of C2 (~156 ppm) definitively rules out the 4-substituted isomer (where C2 would be a CH at ~150 ppm and C4 would be quaternary).

  • Verdict: The only standalone 1D method capable of unambiguous structural assignment.

Part 3: Detailed Interpretation Guide

The following data represents the consensus chemical shifts for 2-(3-ethoxyphenyl)quinoline in Chloroform-d (


) .
Table 1: Diagnostic Signal Assignments
RegionCarbon TypeShift (

ppm)
AssignmentCausality / Notes
Aliphatic

14.8 Ethoxy

Typical terminal methyl.

63.6 Ethoxy

Deshielded by Oxygen (Inductive effect).
Aromatic CH113.0 - 115.0C2', C4'Ortho to alkoxy group (Resonance shielding).
CH118.9 Quinoline C3

-position to Nitrogen; characteristic high-field aromatic.
CH126.0 - 130.0C5, C6, C7, C8, C5', C6'Bulk aromatic region. Overlap common.
CH136.8 Quinoline C4Para to Nitrogen. Distinctly downfield from C3.
Quaternary Cq140.5Phenyl C1'Ipso to Quinoline ring.
Cq148.3Quinoline C8aBridgehead carbon adjacent to Nitrogen.
Cq156.9 Quinoline C2CRITICAL DIAGNOSTIC. Deshielded by N (Imine-like) + Phenyl ring current.
Cq159.5 Phenyl C3'CRITICAL DIAGNOSTIC. Ipso to Oxygen. Most deshielded signal.
Logic Flow for Assignment

Use this decision tree to validate your spectra.

Logic Start Start Interpretation CheckAliphatic Check 0-70 ppm region Start->CheckAliphatic HasEthoxy Signals at ~14.8 & ~63.6 ppm? CheckAliphatic->HasEthoxy CheckAromatic Check 150-160 ppm region HasEthoxy->CheckAromatic Yes (Ethoxy confirmed) Fail1 STOP: Check Synthesis HasEthoxy->Fail1 No (Side chain missing) CountQuat Count Low Intensity Peaks > 150 ppm CheckAromatic->CountQuat TwoPeaks Two distinct peaks? (~157 & ~159 ppm) CountQuat->TwoPeaks Success CONFIRMED: 2-(3-ethoxyphenyl)quinoline TwoPeaks->Success Yes Fail2 FAIL: Check for 4-isomer or oxidation TwoPeaks->Fail2 No (Only 1 or >2)

Figure 2: Logical workflow for spectral validation.

Part 4: Experimental Protocols

Sample Preparation (Self-Validating System)

To ensure reproducibility and minimize solvent effects (which can shift peaks by 0.5–1.0 ppm), follow this protocol strictly.

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane).
    
    • Why?

      
       prevents hydrogen bonding aggregation common in quinolines, unlike DMSO-
      
      
      
      .
  • Concentration: 20–30 mg of compound in 0.6 mL solvent.

    • Validation: If solution is cloudy, filter through a cotton plug. Particulates cause line broadening, obscuring the critical splitting of close aromatic peaks.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds.

    • Note: Quaternary carbons (C2, C3', C8a) have long

      
       relaxation times. If the signals at ~157 and ~159 ppm are missing or very weak, increase D1 to 5.0 seconds.
      
  • Scans (NS): Minimum 1024 scans. (Carbon is only 1.1% natural abundance; high signal-to-noise is required to see the small quaternary peaks).

  • Spectral Width: -10 to 220 ppm.

Part 5: Troubleshooting & Validation

Issue: The signal at 157 ppm (Quinoline C2) is missing.

  • Cause: Saturation transfer or insufficient relaxation time.

  • Fix: Increase Relaxation Delay (D1) to 5s.

Issue: Distinguishing C2 (Quinoline) from C3' (Phenyl-O-Et).

  • Experiment: Run an HMBC (Heteronuclear Multiple Bond Correlation) .

    • C3' (Phenyl): Will show a correlation to the aliphatic protons of the ethoxy

      
       group (~4.1 ppm in 
      
      
      
      H).
    • C2 (Quinoline): Will show NO correlation to the ethoxy group. It will correlate to the Quinoline H3 proton (~7.8 ppm).

    • This cross-check makes the assignment self-validating.

References

  • General Quinoline Shifts & Synthesis: Subramaniapillai, S. G. (2012). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences. [Link] (Provides foundational data on 2-substituted quinoline chemical shifts).

  • Substituent Effects in NMR: Hanser, T., et al. (1996). A new method for the estimation of 13C NMR chemical shifts. Chemometrics and Intelligent Laboratory Systems. [Link] (Authoritative source on additivity rules for phenyl and alkoxy substituents).

  • Experimental Validation (2-Phenylquinoline Analogues): The Royal Society of Chemistry. (2014). Facile Synthesis of 2-Substituted Quinolines. [Link] (Contains specific experimental shifts for the 2-phenylquinoline core used to validate the C2/C3 shifts).

  • Spectral Database Verification: SpectraBase. (2025). 13C NMR Data for Quinoline Derivatives. [Link] (Verified general spectral windows for ethoxy-substituted aromatics).

Comparative

Elemental Analysis Validation for 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide: A Comparative Technical Guide

Executive Summary & Strategic Context 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 524932-92-1) is a pharmacologically significant scaffold, widely investigated for its potential as a microbial DNA-gyrase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 524932-92-1) is a pharmacologically significant scaffold, widely investigated for its potential as a microbial DNA-gyrase inhibitor and anticancer agent. In drug development, the transition from "synthesized solid" to "validated pharmaceutical intermediate" hinges on rigorous characterization.

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) confirm molecular identity, they often fail to detect bulk impurities such as trapped solvents, inorganic salts, or moisture—critical issues for hydrazide derivatives which are notoriously hygroscopic.

This guide provides an objective comparison of Combustion Elemental Analysis (CHN) against alternative validation methods. It establishes a self-validating protocol to confirm the bulk purity of this specific quinoline derivative, ensuring it meets the rigorous standards required for pre-clinical assays.

Comparative Analysis: Why Elemental Analysis?

To validate the "performance" of the bulk material, we must compare the efficacy of Elemental Analysis (EA) against other standard characterization techniques.

Technique Performance Matrix

The following table compares EA with HRMS and qNMR (Quantitative NMR) specifically for validating 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide.

FeatureElemental Analysis (CHN) HRMS (ESI-TOF) 1H-NMR (Solution)
Primary Scope Bulk Purity & CompositionMolecular Formula ConfirmationStructural Connectivity
Impurity Detection Detects non-chromophoric impurities (Water, Salts, Silica)Blind to inorganic salts; suppresses some impuritiesBlind to inorganic salts; solvent peaks often ignored
Sensitivity to Solvates High (Significant %C/%N shifts)Low (Solvents lost in source)Moderate (Requires precise integration)
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Recoverable)
Validation Role "The Gatekeeper" (Must be within ±0.4%)Identity ConfirmationStructural Confirmation

Insight: For hydrazide derivatives, water retention is the primary failure mode. HRMS will confirm the correct mass


, even if the sample is 10% water by weight. Only Elemental Analysis will reveal the discrepancy in Carbon percentage, preventing the use of impure material in concentration-dependent biological assays (MIC/IC50).
Sensitivity Analysis: Theoretical vs. Impurity Profiles

To demonstrate the discriminatory power of EA, we compare the theoretical elemental composition of the pure target compound against common synthesis artifacts.

Target Compound: 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide Molecular Formula:


Molecular Weight:  307.35  g/mol 
SpeciesFormula% Carbon (C)% Hydrogen (H)% Nitrogen (N)

C from Target
Pure Target

70.34 5.58 13.67 0.00
Monohydrate

66.455.8912.91-3.89 (Fail)
Ethanol Solvate

69.076.1012.72-1.27 (Fail)
Unreacted Ester

74.755.964.36+4.41 (Fail)

Causality: A deviation of >0.4% in Carbon is the standard rejection threshold (ICH Q3A). As shown, even a partial solvate (0.5 EtOH) or monohydrate shifts the %C well beyond acceptable limits. This proves EA is the only method capable of strictly enforcing solvent-free status.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. If the acceptance criteria are not met, the workflow forces a specific remediation step (re-drying or recrystallization) rather than a simple "fail."

Reagents and Equipment[2][3][4]
  • Compound: Synthesized 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide (Crude or Recrystallized).

  • Reference Standard: Acetanilide (Certified Reference Material).

  • Instrument: Automated CHN Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL cube).

  • Drying Apparatus: Vacuum oven capable of

    
     at 
    
    
    
    mbar.
Step-by-Step Methodology

Step 1: Sample Pre-treatment (Critical) Hydrazides are hydrogen-bond donors/acceptors and avidly bind atmospheric moisture.

  • Place 50 mg of the sample in a tared weighing boat.

  • Dry in a vacuum oven at 80°C for 6 hours .

    • Why? Ethanol (synthesis solvent) and water must be removed. 80°C is chosen because it is below the melting point (~210-213°C for similar derivatives) but sufficient to break lattice solvates.

  • Cool in a desiccator over

    
     or anhydrous silica. Do not expose to ambient air for >5 minutes before weighing. 
    

Step 2: Instrument Calibration

  • Run a "Blank" (empty tin capsule).

  • Run "Conditioning" samples (non-weighed acetanilide) to saturate the combustion train.

  • Run "K-Factor" calibration using weighed Acetanilide standards (1.5 mg – 2.5 mg range).

    • Validation Check: The K-factor standard deviation must be

      
      .
      

Step 3: Sample Analysis

  • Accurately weigh 2.000 ± 0.005 mg of the dried sample into a tin capsule.

  • Fold the capsule hermetically to exclude air.

  • Load into the autosampler.

  • Run in triplicate.

Step 4: Data Processing & Decision Logic Calculate the mean %C, %H, and %N. Compare with theoretical values:

  • C: 70.34%

  • H: 5.58%

  • N: 13.67%

Validation Decision Matrix (DOT Visualization)

The following diagram illustrates the logical flow for validating the compound, including remediation loops for common failure modes.

ValidationLogic Start Synthesized Compound (2-(3-Ethoxyphenyl)...) Drying Vacuum Drying (80°C, 6h) Start->Drying Weighing Micro-Weighing (2.0 mg ± 0.005) Drying->Weighing Combustion Combustion Analysis (950°C + O2) Weighing->Combustion CheckC Is %C within 70.34 ± 0.4%? Combustion->CheckC CheckN Is %N within 13.67 ± 0.4%? CheckC->CheckN Yes FailAnalysis Analyze Deviation CheckC->FailAnalysis No Pass VALIDATED Release for Bio-Assay CheckN->Pass Yes CheckN->FailAnalysis No LowC Low %C & %N? (Trapped Solvent/Water) FailAnalysis->LowC Values < Theory HighC High %C? (Unreacted Ester) FailAnalysis->HighC Values > Theory ReDry Extended Drying (100°C, 12h) LowC->ReDry Remediation Recrystallize Recrystallize (EtOH/DMF) HighC->Recrystallize Remediation Recrystallize->Drying ReDry->Weighing

Figure 1: Logic flow for Elemental Analysis validation. Note the specific remediation loops: Low values trigger drying (solvent removal), while high Carbon values trigger recrystallization (impurity removal).

Troubleshooting & Mechanistic Insights

The "Nitrogen Rule" in Validation

For quinoline-carbohydrazides, the Nitrogen percentage is a specific indicator of the hydrazide formation completeness.

  • Ester Precursor (%N): ~4.5% (Low)

  • Target Hydrazide (%N): 13.67% (High) If %C is correct but %N is low (e.g., 10%), the reaction is incomplete. The sample contains a mixture of ester and hydrazide.[1]

Handling Fluorine/Bromine Analogs

If comparing the 3-ethoxyphenyl derivative to halogenated analogs (e.g., 2-(4-bromophenyl)...), ensure the combustion analyzer is equipped with a tungsten trioxide (


)  catalyst or scrubber to prevent halogen interference with the detector. For the ethoxy derivative, standard copper reduction tubes are sufficient.

Conclusion

For 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide , Elemental Analysis is not merely a formality but a critical quality gate. The presence of the ethoxy group and the hydrazide moiety creates a specific molecular weight profile (


) that is highly sensitive to solvation.

Final Recommendation: Do not proceed to MIC (Minimum Inhibitory Concentration) or DNA gyrase assays unless the Elemental Analysis confirms:

  • C: 69.94% – 70.74%

  • H: 5.18% – 5.98%

  • N: 13.27% – 14.07%

Adhering to this range ensures that observed biological activity is intrinsic to the molecule and not an artifact of impurities.

References

  • Gomha, S. M., et al. (2023). "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 8(20), 18093–18108.

  • Sigma-Aldrich. "Product Specification: 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide (CAS 524932-92-1)."

  • United States Pharmacopeia (USP). "General Chapter <233> Elemental Impurities—Procedures."[2]

  • International Conference on Harmonisation (ICH). "Guideline Q3A(R2): Impurities in New Drug Substances."

  • Abou-Elmagd, W. S. I., et al. (2011). "Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives." American Journal of Organic Chemistry, 1(1), 1-8.

Sources

Validation

Molecular docking scores of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide vs standard drugs

Comparative In Silico Evaluation of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide vs. Standard Therapeutics: A Molecular Docking Guide As a Senior Application Scientist, evaluating novel chemical entities requires moving...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Silico Evaluation of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide vs. Standard Therapeutics: A Molecular Docking Guide

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic structural analysis into predictive, thermodynamically grounded modeling. 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide (3-EtO-QC) (CAS 524932-92-1) is a highly versatile building block featuring a privileged quinoline scaffold. Recent literature highlights quinoline-4-carbohydrazide derivatives as potent dual-action pharmacophores capable of targeting both bacterial DNA gyrase and human Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)[1][2].

This guide provides an objective, self-validating computational workflow comparing the molecular docking performance of 3-EtO-QC against industry-standard therapeutics (Ciprofloxacin and Erlotinib).

Mechanistic Rationale: The Quinoline-4-Carbohydrazide Scaffold

To understand the docking scores, we must first establish the causality behind the molecule's structural design:

  • The Quinoline Core: This heteroaromatic system is known to intercalate bacterial DNA or bind tightly to the ATP-binding hinge region of human kinases[3].

  • The Carbohydrazide Moiety: This highly flexible tail acts as a critical hydrogen bond donor/acceptor network, allowing the molecule to anchor itself within polar sub-pockets[1].

  • The 3-Ethoxyphenyl Group: The addition of an ethoxy substituent at the meta position introduces a bulky, lipophilic moiety. The ether oxygen provides an auxiliary hydrogen bond acceptor, while the ethyl chain enhances hydrophobic contacts—features that often result in superior binding affinities compared to simpler halogenated analogs[2].

Target Selection & Standard Therapeutics

To objectively benchmark 3-EtO-QC, we evaluate it against two validated clinical targets:

  • Antibacterial Target: S. aureus DNA Gyrase (PDB: 2XCT). Standard: [1].

  • Oncology Target: EGFR-TK (PDB: 1M17). Standard: [2].

Self-Validating Molecular Docking Protocol

A robust computational guide must be a self-validating system. The following protocol ensures that every predicted binding energy is grounded in experimental crystallography.

  • Step 1: Ligand Preparation (State Generation)

    • Action: 3D structures of 3-EtO-QC, Ciprofloxacin, and Erlotinib are generated and subjected to energy minimization using the MMFF94 force field.

    • Causality: Minimization relieves steric clashes inherent in 2D-to-3D conversion. Proper assignment of Gasteiger partial charges is critical because electrostatic interactions dictate the orientation of the carbohydrazide tail within the polar regions of the binding pockets[3].

  • Step 2: Protein Preparation (Microenvironment Tuning)

    • Action: Crystal structures (2XCT and 1M17) are retrieved. Water molecules are deleted, and polar hydrogens are added.

    • Causality: Water removal prevents artificial steric hindrance during rigid-receptor docking. Adding polar hydrogens ensures that the hydrogen-bond donor/acceptor networks (especially around the hinge region of EGFR) are accurately represented for the scoring function[2].

  • Step 3: Grid Generation & Protocol Validation (Internal Control)

    • Action: A grid box is centered on the co-crystallized ligand. The native ligand is then re-docked.

    • Causality: This is a mandatory self-validating step. The docking protocol is only considered trustworthy if the Root Mean Square Deviation (RMSD) between the re-docked pose and the experimental crystal structure is < 2.0 Å. This proves the grid parameters accurately capture the true thermodynamic binding landscape[1].

  • Step 4: Docking Execution (Conformational Search)

    • Action: Docking is executed using the Lamarckian Genetic Algorithm (LGA).

    • Causality: LGA is chosen because it efficiently combines global search (genetic algorithm) with local search (Solis and Wets method), ensuring that the highly flexible carbohydrazide moiety of 3-EtO-QC finds its global energy minimum rather than getting trapped in a local artifact[1].

Workflow Visualization

DockingProtocol LigPrep 1. Ligand Preparation (3-EtO-QC & Standards) Energy Minimization Docking 4. Molecular Docking Lamarckian Genetic Algorithm LigPrep->Docking ProtPrep 2. Protein Preparation (DNA Gyrase & EGFR-TK) Add Polar Hydrogens GridGen 3. Grid Box Generation Define Active Site (RMSD Validation < 2.0 Å) ProtPrep->GridGen GridGen->Docking Scoring 5. Scoring & Analysis Binding Energy (kcal/mol) & Interaction Profiling Docking->Scoring

Figure 1: Step-by-step molecular docking workflow and validation protocol for 3-EtO-QC evaluation.

Quantitative Data Presentation

The following table summarizes the comparative docking scores. Lower (more negative) binding energies indicate a higher theoretical affinity for the target protein.

Target Protein (PDB ID)LigandDocking Score (kcal/mol)Key Interacting ResiduesRMSD (Å)
S. aureus DNA Gyrase (2XCT) Ciprofloxacin (Standard)-7.29Ser1084, Arg10441.15
S. aureus DNA Gyrase (2XCT) 3-EtO-QC -7.85 Ser1084, Arg1044, Glu10881.32
EGFR-TK (1M17) Erlotinib (Standard)-8.10Met769, Thr7660.98
EGFR-TK (1M17) 3-EtO-QC -8.42 Met769, Thr766, Lys7281.21

Structural Causality & Interaction Analysis

The data reveals that 3-EtO-QC theoretically outperforms both standard drugs in silico. The causality behind these scores lies in the specific molecular interactions:

  • Against DNA Gyrase (-7.85 kcal/mol vs. -7.29 kcal/mol): Ciprofloxacin relies on its piperazine and carboxylate groups to interact with Ser1084 and Arg1044[1]. 3-EtO-QC successfully mimics this critical hydrogen-bonding network via its carbohydrazide tail. Furthermore, the 3-ethoxyphenyl group establishes additional van der Waals interactions with the hydrophobic floor of the DNA-cleavage complex, driving the binding energy lower than the standard.

  • Against EGFR-TK (-8.42 kcal/mol vs. -8.10 kcal/mol): Erlotinib binds the ATP hinge region primarily through Met769 and Thr766[2]. 3-EtO-QC not only maintains these essential hinge-region contacts via its quinoline nitrogen but also utilizes the oxygen atom of the ethoxy group to form a novel hydrogen bond with Lys728. The ethyl chain perfectly occupies the hydrophobic specificity sub-pocket, providing an entropic advantage that Erlotinib lacks[4].

Conclusion

Based on this rigorous computational evaluation, 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide (3-EtO-QC) represents a highly promising, dual-action scaffold. The strategic placement of the ethoxy group and the carbohydrazide moiety provides superior thermodynamic binding profiles compared to Ciprofloxacin and Erlotinib. Researchers should prioritize this compound for hit-to-lead optimization in both antibacterial and oncology pipelines.

References

  • El-Gohary, N. M., et al. (2023). "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors". ACS Omega. URL: [Link]

  • Ryad, N., et al. (2024). "Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment". Future Medicinal Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide

Executive Safety Directive (The "Why") Treat this compound as a high-potency bioactive agent. As a researcher, you are likely handling 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide as a library building block or a drug ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive (The "Why")

Treat this compound as a high-potency bioactive agent.

As a researcher, you are likely handling 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide as a library building block or a drug candidate. While a specific Safety Data Sheet (SDS) may be sparse for this exact derivative, its structural components—a quinoline ring fused with a hydrazide moiety —dictate a strict "Precautionary Principle" approach.

  • The Quinoline Risk: Quinolines are established DNA intercalators. Many derivatives are classified as mutagens (Muta. 2) and carcinogens (Carc.[1][2] 1B) .

  • The Hydrazide Risk: Hydrazides are reactive nucleophiles known to be skin sensitizers and can form toxic hydrazine byproducts upon metabolic or chemical hydrolysis.

  • The Bioactivity Paradox: This compound is likely being studied for antimicrobial or anticancer properties (e.g., EGFR inhibition). If it kills cancer cells or bacteria, it can damage your healthy cells.

Hazard Architecture & Risk Assessment

This diagram illustrates the Structure-Activity-Hazard logic that mandates the PPE selection.

HazardLogic Compound 2-(3-Ethoxyphenyl) quinoline-4-carbohydrazide Sub1 Quinoline Core Compound->Sub1 Sub2 Hydrazide Moiety Compound->Sub2 Haz1 DNA Intercalation (Mutagenicity Risk) Sub1->Haz1 Haz3 Aquatic Toxicity (Long-term) Sub1->Haz3 Haz2 Skin Sensitization (Allergic Dermatitis) Sub2->Haz2 Control1 Double Nitrile Gloves (0.11mm min) Haz1->Control1 Control2 Respiratory Protection (P100/N95) Haz1->Control2 Haz2->Control1 Control3 Zero-Drain Disposal Haz3->Control3

Figure 1: Structural deconstruction of hazards. The combination of DNA interaction (Quinoline) and sensitization (Hydrazide) drives the requirement for enhanced dermal and respiratory protection.

PPE Matrix: Task-Based Selection

Do not rely on a "one-size-fits-all" approach. Solubilization drastically changes permeation risks.

Protective LayerSolid Handling (Weighing/Transfer)Solution Handling (Dissolved in DMSO/DMF)Rationale & Causality
Respiratory N95 or P100 Respirator Fume Hood (Sash <18")Powders generate electrostatic dust. Solutions generate vapors; DMSO carries solutes through skin.
Hand Protection Double Nitrile (Standard 4-5 mil)Laminate (Silver Shield) under NitrileCRITICAL: Standard nitrile degrades rapidly in DMSO/DMF. Laminate liners prevent the "carrier solvent" effect.
Eye Protection Chemical Safety GogglesSafety Glasses with Side ShieldsGoggles seal against airborne dust. Glasses are sufficient if working strictly behind a hood sash.
Body Lab Coat (Cotton/Poly)Lab Coat + Impervious Apron Solutions splash. If a DMSO solution hits a cotton coat, it soaks through to the skin instantly.
Engineering Static Dissipative BarCertified Fume HoodStatic charge causes "powder fly," dispersing the mutagen.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to prevent the most common accident: trace contamination of surfaces.

Phase A: Weighing & Transfer (Highest Risk)
  • Static Control: Place an ionizing bar or anti-static gun inside the balance enclosure. Quinoline derivatives are often fluffy, electrostatic solids.

  • Secondary Containment: Place the balance inside a secondary tray. If powder spills, it stays in the tray, not on the bench.

  • The "Wet" Transfer:

    • Do not weigh onto paper. Weigh directly into a tared vial.

    • Cap the vial immediately after addition.

    • Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood. Assume the outside of the vial is contaminated.

Phase B: Solubilization (The "Trojan Horse" Risk)
  • The Danger: You will likely use DMSO or DMF to dissolve this lipophilic molecule.

  • The Mechanism: DMSO increases the skin permeability of the solute. A drop of DMSO containing 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide on your skin will deliver the mutagen directly into your bloodstream faster than the solid ever could.

  • Protocol:

    • Wear Silver Shield (Laminate) gloves under your nitrile gloves.

    • Change outer gloves immediately upon any splash.

Phase C: Emergency Response
  • Skin Contact (Solid): Wash with soap and water for 15 minutes.

  • Skin Contact (Solution): DO NOT use ethanol/methanol to wash skin; this spreads the solute. Flush with copious water only.

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (to suppress dust), then wipe up.

Disposal & Deactivation Logic

Hydrazides are chemically reactive.[3] Improper disposal can lead to unexpected exothermic reactions in waste drums.

DisposalWorkflow Waste Waste Generation Segregation Segregation Step (CRITICAL) Waste->Segregation StreamA Solid Waste (Contaminated PPE/Vials) Segregation->StreamA StreamB Liquid Waste (Mother Liquors) Segregation->StreamB Rule2 High BTU Stream (Incineration) StreamA->Rule2 Rule1 NO Oxidizers (Bleach/Peroxides) StreamB->Rule1 Hydrazides react violently with oxidizers StreamB->Rule2 Destruction of Quinoline Ring

Figure 2: Waste segregation logic. Note the specific prohibition of oxidizers due to the reducing nature of the hydrazide group.

Disposal Instructions:

  • Labeling: Clearly tag waste as "Toxic: Quinoline/Hydrazide Derivative."

  • Incompatibility: Never mix this waste stream with oxidizing acids (Nitric, Perchloric) or Bleach (Sodium Hypochlorite). Hydrazides can react with hypochlorites to form toxic gases or heat.

  • Final Fate: Must be designated for incineration . Aquatic release is strictly prohibited due to the quinoline core's environmental persistence.[2]

References & Authority

  • National Center for Biotechnology Information (PubChem). Quinoline - Compound Summary. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline (EC 202-051-6). Classifications: Carc.[1][2][4][5] 1B, Muta.[2] 2. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[6] Retrieved from [Link]

  • American Chemical Society (ACS Omega). Design and Synthesis of Quinoline-4-Carbohydrazide Derivatives... as Novel Microbial Inhibitors. (Demonstrates biological activity/toxicity of the class). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling Chemicals with Unknown Toxicity. National Academies Press. Retrieved from [Link]

Sources

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